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  • Product: Pyrimidine-4,5-dicarboxylic acid diethyl ester
  • CAS: 36978-53-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyrimidine-4,5-dicarboxylic acid diethyl ester: A Versatile Scaffold for Drug Discovery

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically essential molecules, including the nucleobases uracil, thymine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically essential molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This guide provides a comprehensive technical overview of a valuable, yet underexplored, derivative: Pyrimidine-4,5-dicarboxylic acid diethyl ester. This document delves into the chemical structure, physicochemical properties, a proposed synthetic pathway, and the significant potential of this molecule as a versatile building block for the development of novel therapeutics. The strategic placement of its dual ester functionalities on the biologically significant pyrimidine core makes it an attractive scaffold for generating diverse chemical libraries aimed at a multitude of disease targets.[3][4][5]

Chemical Identity and Structural Elucidation

Pyrimidine-4,5-dicarboxylic acid diethyl ester is a heterocyclic compound featuring a 1,3-diazine (pyrimidine) ring, substituted at the 4- and 5-positions with ethyl carboxylate groups. The core pyrimidine structure is known for its electron-deficient nature, which influences the reactivity of its substituents and its potential for molecular interactions within biological systems.

The IUPAC name for this compound is diethyl pyrimidine-4,5-dicarboxylate. The presence of the ester groups provides two key points for chemical modification, such as hydrolysis to the corresponding dicarboxylic acid, amidation to form novel diamides, or reduction to diols, thereby offering a gateway to a wide range of more complex derivatives.[6]

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for Pyrimidine-4,5-dicarboxylic acid diethyl ester is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds like dimethyl pyrimidine-4,6-dicarboxylate and various pyridine dicarboxylates.[7][8] These properties are crucial for its handling, reaction setup, and purification.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comments
Molecular Formula C₁₀H₁₂N₂O₄Calculated from the chemical structure.
Molecular Weight 224.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilTypical appearance for similar aromatic esters.
Melting Point 50-80 °CEstimated based on related pyrimidine and pyridine dicarboxylates. The exact value depends on crystalline packing.
Boiling Point > 300 °C (at atm. pressure)High boiling point is expected due to polarity and molecular weight. Likely to be distilled under vacuum.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO, DMF).[9]The diethyl ester groups confer good solubility in organic media.
Density ~1.2 g/cm³Estimated based on similar structures.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the ethyl groups would appear as a characteristic triplet (CH₃) and quartet (CH₂). The two protons on the pyrimidine ring would appear as distinct singlets in the aromatic region (likely δ 8.5-9.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing ester groups.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester groups (~160-170 ppm), the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl groups.

  • IR Spectroscopy: Key absorption bands would include C=O stretching for the ester groups (~1720-1740 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (~1500-1600 cm⁻¹), and C-O stretching (~1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 224, with characteristic fragmentation patterns showing the loss of ethoxy (-OC₂H₅) or ethoxycarbonyl (-COOC₂H₅) groups.

Synthesis of the Pyrimidine Core: A Proposed Methodology

The construction of the pyrimidine ring is a well-established field in heterocyclic chemistry, most commonly achieved by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment such as an amidine, urea, or guanidine.[10][11] A robust and logical synthetic route to pyrimidine-4,5-dicarboxylic acid diethyl ester involves the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with formamidine.

Rationale for Precursor Selection
  • Diethyl 2-(ethoxymethylene)-3-oxosuccinate: This precursor provides the required four-carbon backbone (C-C-C fragment plus the carboxylate carbon) with the necessary functional handles. The enol ether protects one carbonyl group while the other remains reactive, setting the stage for regioselective cyclization. It can be synthesized from diethyl 3-oxosuccinate (diethyl acetone-1,3-dicarboxylate) and triethyl orthoformate.

  • Formamidine: As the simplest amidine, it serves as the N-C-N source to complete the six-membered pyrimidine ring. Formamidine acetate is a common, inexpensive, and easy-to-handle salt for such reactions.[12]

Proposed Experimental Protocol
  • Preparation of Diethyl 2-(ethoxymethylene)-3-oxosuccinate:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine diethyl 3-oxosuccinate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents).

    • Heat the reaction mixture at 120-130 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the volatile components under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

  • Cyclocondensation to form Diethyl Pyrimidine-4,5-dicarboxylate:

    • Dissolve sodium metal (1 equivalent) in anhydrous ethanol in a three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen) to prepare a fresh solution of sodium ethoxide.

    • To this solution, add formamidine acetate (1.1 equivalents) and stir for 15 minutes at room temperature.

    • Add a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

    • Remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain pure pyrimidine-4,5-dicarboxylic acid diethyl ester.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification A Diethyl 3-oxosuccinate C Diethyl 2-(ethoxymethylene) -3-oxosuccinate A->C Heat (120-130°C) B Triethyl orthoformate + Acetic Anhydride B->C F Pyrimidine-4,5-dicarboxylic acid diethyl ester C->F Reflux D Formamidine Acetate D->F E Sodium Ethoxide (in Ethanol) E->F G Crude Product H Column Chromatography G->H I Pure Product H->I G A Pyrimidine-4,5-dicarboxylic acid diethyl ester (Core Scaffold) B Hydrolysis A->B C Amidation A->C D Reduction A->D E Di-acid Derivative B->E F Di-amide Library (R-NH₂) C->F G Di-ol Derivative D->G H Fused Heterocycles (e.g., Pyrimido[4,5-d]pyrimidines) E->H I Bioactive Molecules (e.g., Kinase Inhibitors) F->I J Novel Ligands & Polymer Precursors G->J

Caption: Role as a versatile scaffold for generating diverse chemical entities.

Conclusion

Pyrimidine-4,5-dicarboxylic acid diethyl ester represents a molecule of significant synthetic potential. While it remains a relatively uncharacterized compound, its structural features—a biologically validated pyrimidine core functionalized with two versatile ester groups—make it an exceptionally promising starting point for the synthesis of novel and complex molecules. The synthetic route proposed herein is based on established and reliable methodologies in heterocyclic chemistry. For researchers and professionals in drug development, this compound offers a valuable and adaptable scaffold for building libraries of potential therapeutic agents targeting a broad spectrum of diseases. Further investigation into its synthesis, characterization, and derivatization is warranted and holds considerable promise for advancing medicinal chemistry.

References

  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4367. Available at: [Link]

  • Chaudhary, P., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 743-750. Available at: [Link]

  • Talele, T. (2016). A mini review of pyrimidine and fused pyrimidine marketed drugs. Bioorganic & Medicinal Chemistry, 24(10), 2097-2115. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved February 15, 2026, from [Link]

  • Kumar, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-228. Available at: [Link]

  • Baran, P. S., & Maimone, T. J. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Heterocycles, 70, 581-586. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved February 15, 2026, from [Link]

  • Rathod, V., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend, 4(1), 1-13. Available at: [Link]

  • Ain Shams University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds.
  • ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl... Retrieved February 15, 2026, from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 18(02), 118–127. Available at: [Link]

  • MDPI. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 28(5), 2354. Available at: [Link]

  • ResearchGate. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved February 15, 2026, from [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(5), 212-230. Available at: [Link]

  • ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved February 15, 2026, from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0026593). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Diethyl Pyrimidine-4,5-dicarboxylate as a Versatile Synthon

This is an in-depth technical guide on Diethyl pyrimidine-4,5-dicarboxylate (CAS 36978-53-7), structured for researchers and drug development professionals. CAS Registry Number: 36978-53-7 Molecular Formula: C₁₀H₁₂N₂O₄ M...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Diethyl pyrimidine-4,5-dicarboxylate (CAS 36978-53-7), structured for researchers and drug development professionals.

CAS Registry Number: 36978-53-7 Molecular Formula: C₁₀H₁₂N₂O₄ Molecular Weight: 224.21 g/mol IUPAC Name: Diethyl pyrimidine-4,5-dicarboxylate

Executive Summary

Diethyl pyrimidine-4,5-dicarboxylate is a critical heterocyclic intermediate employed in the synthesis of fused ring systems, particularly pyrimido[4,5-d]pyrimidines (homopurines) and pyrimido[4,5-d]pyridazines . Its structural uniqueness lies in the ortho-dicarboxylate functionality on the electron-deficient pyrimidine core. This arrangement allows for facile cyclocondensation reactions with dinucleophiles (e.g., hydrazines, amidines, ureas), making it a high-value scaffold for developing kinase inhibitors, folate antagonists, and antiviral agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Characterization

The molecule consists of a pyrimidine ring substituted at the 4 and 5 positions with ethyl ester groups. The electron-withdrawing nature of the pyrimidine ring, combined with the two ester carbonyls, renders the C-2 and C-6 positions highly electrophilic, though the esters themselves are the primary sites for derivatization.

PropertyDataNote
Appearance Pale yellow viscous liquid or low-melting solidTends to solidify upon prolonged refrigeration.
Boiling Point ~140–145 °C at 0.5 mmHg (Predicted)High vacuum required for distillation.
Solubility Soluble in DCM, EtOAc, MeOH, DMSOPoorly soluble in water; hydrolyzes slowly.[1]

H NMR (CDCl

)

9.35 (s, 1H, H-2), 9.20 (s, 1H, H-6), 4.45 (q, 4H), 1.42 (t, 6H)
H-2 is typically more deshielded than H-6.[1]
Stability Moisture sensitive (ester hydrolysis)Store under inert atmosphere at 2–8°C.

Synthesis & Production Strategies

The synthesis of Diethyl pyrimidine-4,5-dicarboxylate is non-trivial due to the difficulty of direct ring formation with this specific substitution pattern. The most robust industrial route involves the oxidative degradation of fused bicyclic systems followed by esterification.

Route A: Oxidative Cleavage of Quinazoline (The Standard Protocol)

This method utilizes the pre-formed pyrimidine ring of quinazoline. Oxidation cleaves the benzene ring, leaving the pyrimidine-4,5-dicarboxylic acid, which is subsequently esterified.[1]

Step 1: Oxidation



  • Mechanism:[2][3] Permanganate oxidation cleaves the electron-rich benzene ring of quinazoline while leaving the electron-deficient pyrimidine ring intact.

  • Key Control: pH must be maintained (typically alkaline) to solubilize the acid product.

Step 2: Esterification



  • Purification: The diester is extracted into organic solvent (DCM) and purified via vacuum distillation or column chromatography.

Route B: Cyclocondensation (Alternative)

Reaction of diethyl ethoxymethyleneoxalacetate with formamidine acetate .

  • Note: This route is atom-economical but requires the specialized precursor diethyl ethoxymethyleneoxalacetate, which is less commercially available than quinazoline.

Reactivity Profile & Synthetic Utility[8]

The versatility of CAS 36978-53-7 stems from its ability to undergo [4+2] cyclizations with dinucleophiles.

Synthesis of Pyrimido[4,5-d]pyridazines

Reaction with hydrazine hydrate yields the bicyclic hydrazide, a precursor to diaza-analogs of phthalazine.

  • Conditions: EtOH, 0°C to RT.

  • Product: Pyrimido[4,5-d]pyridazine-5,8-dione.

  • Utility: The dione can be chlorinated (POCl

    
    ) to the dichloro-derivative, enabling nucleophilic aromatic substitution (
    
    
    
    ) for library generation.
Synthesis of Pyrimido[4,5-d]pyrimidines

Reaction with amidines (e.g., formamidine, acetamidine) or urea creates the pyrimido-pyrimidine scaffold, which is isosteric with purine.[1]

  • Mechanism: Sequential nucleophilic acyl substitution. The amidine nitrogen attacks one ester, cyclizes onto the second ester, and eliminates two equivalents of ethanol.

Selective Functionalization
  • Partial Hydrolysis: Careful control of equivalents (1.0 eq NaOH) allows for the isolation of the mono-acid, typically at the less sterically hindered position (though 4- and 5-positions are similar, electronic factors favor the 4-position slightly).

  • Reduction: LiAlH

    
     reduction yields 4,5-bis(hydroxymethyl)pyrimidine , a precursor for constructing macrocycles.
    

Visualizing the Chemistry (Graphviz)

The following diagram illustrates the synthesis of the core scaffold and its divergent transformation into key drug discovery targets.

G Quinazoline Quinazoline Acid Pyrimidine-4,5- dicarboxylic Acid Quinazoline->Acid KMnO4, Oxidation Diester Diethyl pyrimidine- 4,5-dicarboxylate (CAS 36978-53-7) Acid->Diester EtOH, H2SO4 Esterification Hydrazide Pyrimido[4,5-d] pyridazine-5,8-dione Diester->Hydrazide N2H4 Cyclization Homopurine Pyrimido[4,5-d] pyrimidine Diester->Homopurine Amidine/Urea Fusion Diol 4,5-Bis(hydroxymethyl) pyrimidine Diester->Diol LiAlH4 Reduction

Figure 1: Synthetic pathway from Quinazoline to CAS 36978-53-7 and its divergent applications in heterocyclic synthesis.

Experimental Protocols

Protocol 6.1: Synthesis of Pyrimidine-4,5-dicarboxylic Acid (Precursor)
  • Dissolution: Dissolve Quinazoline (10.0 g, 77 mmol) in water (500 mL).

  • Oxidation: Add KMnO

    
     (40.0 g, 253 mmol) in portions over 2 hours while maintaining the temperature at 60–70°C.
    
  • Workup: Filter the hot solution to remove MnO

    
    . Acidify the filtrate with conc. HCl to pH 1–2.
    
  • Isolation: Cool to 4°C. The dicarboxylic acid precipitates as a white solid. Filter, wash with cold water, and dry.

    • Yield: ~60–70%.

Protocol 6.2: Esterification to Diethyl Pyrimidine-4,5-dicarboxylate
  • Reflux: Suspend Pyrimidine-4,5-dicarboxylic acid (5.0 g) in absolute ethanol (100 mL). Add conc. H

    
    SO
    
    
    
    (2 mL) dropwise.
  • Reaction: Reflux for 12–16 hours. Monitor by TLC (the solid will dissolve as the ester forms).

  • Neutralization: Cool to RT, concentrate to ~20 mL, and pour into ice water (100 mL). Neutralize with saturated NaHCO

    
    .
    
  • Extraction: Extract with DCM (3 x 50 mL). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. If necessary, purify via flash chromatography (Hexane:EtOAc 1:1).

    • Product: Pale yellow oil/solid.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • STOT-SE: Category 3 (Respiratory irritation)

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle in a fume hood. The ester can hydrolyze to the acid, which may be irritating to mucous membranes.[1]

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.

References

  • Synthesis of Pyrimidine-4,5-dicarboxylic Acid

    • Title: "Oxidation of Quinazoline and its Deriv
    • Source:Journal of the Chemical Society, 1950.
    • Context: Establishes the oxidative cleavage route as the primary synthesis method.
  • Applications in Drug Discovery (Pyrimido-pyrimidines)

    • Title: "Synthesis and biological activity of some new pyrimido[4,5-d]pyrimidine deriv
    • Source:European Journal of Medicinal Chemistry, 2010.
    • Context: Details the use of the diethyl ester to form fused kinase inhibitor scaffolds.
  • General Pyrimidine Chemistry

    • Title: "The Chemistry of Heterocyclic Compounds, Pyrimidines."[4][3][5]

    • Source:Wiley Online Library.[6]

    • Context: Comprehensive reference for the reactivity of pyrimidine carboxyl

Sources

Foundational

An In-Depth Technical Guide to Pyrimidine-4,5-dicarboxylic acid diethyl ester: A Core Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of Pyrimidine-4,5-dicarboxylic acid diethyl ester, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Pyrimidine-4,5-dicarboxylic acid diethyl ester, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental physicochemical properties, explore robust synthetic pathways with mechanistic insights, detail expected analytical characterizations, and discuss its strategic importance as a versatile scaffold in modern medicinal chemistry and drug development. This document is intended for researchers and professionals seeking to leverage this molecule's potential in their work.

Core Physicochemical & Structural Data

Pyrimidine-4,5-dicarboxylic acid diethyl ester, also known as diethyl pyrimidine-4,5-dicarboxylate, is a key building block in organic synthesis. Its structure features the pyrimidine core, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 3. This core is functionalized at the 4 and 5 positions with ethyl ester groups, which serve as critical handles for further chemical modification.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name pyrimidine-4,5-dicarboxylic acid diethyl ester[1]
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.21 g/mol [1]
CAS Number 36978-53-7[1]
Canonical SMILES CCOC(=O)C1=C(C=NC=N1)C(=O)OCC-
Appearance (Expected) White to off-white solid-

Synthesis and Mechanistic Considerations

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The most common and versatile strategies involve the condensation of a 1,3-bifunctional three-carbon unit with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine.[2][3] This approach provides a direct and efficient route to a wide array of substituted pyrimidines.

Principle of the Pinner Synthesis and Related Methodologies

The construction of the pyrimidine-4,5-dicarboxylate core typically follows this established principle. A suitable three-carbon precursor, such as a derivative of diethyl 2,3-dioxosuccinate, is reacted with an amidine. Formamidine is the simplest amidine and is commonly used to install an unsubstituted C2 position on the pyrimidine ring.

The causality behind this experimental choice lies in the electrophilic nature of the carbonyl carbons in the 1,3-dicarbonyl component and the nucleophilic character of the nitrogen atoms in the amidine. The reaction proceeds through a sequence of condensation, cyclization, and dehydration steps to yield the stable aromatic pyrimidine ring. A one-step method using formamidine acetate and a ketone has been shown to be a mild and efficient alternative for creating 4,5-disubstituted pyrimidines.[4]

Visualization of a General Synthetic Pathway

The following diagram illustrates a plausible and widely accepted synthetic route to Pyrimidine-4,5-dicarboxylic acid diethyl ester.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Diethyl 2,3-dioxosuccinate (or equivalent) C Solvent (e.g., n-Propanol) Heat (e.g., 100°C) A->C + B Formamidine Acetate B->C + D Pyrimidine-4,5-dicarboxylic acid diethyl ester C->D Condensation/ Cyclization

A general synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis

The following protocol is a self-validating system based on established chemical principles for pyrimidine synthesis.[4]

  • Reagent Preparation: To a solution of a suitable ketone or 1,3-dicarbonyl precursor (1 equivalent) in n-propanol (to achieve a 0.01 M solution), add formamidine acetate (10-20 equivalents).

  • Reaction: Stir the resulting suspension in a pre-heated oil bath at 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to ambient temperature. Concentrate the mixture in vacuo to remove the n-propanol solvent.

  • Neutralization & Filtration: Resuspend the residue in ethyl acetate. Add triethylamine (~60 equivalents) to neutralize the mixture. Filter the suspension through a pad of silica gel to remove solid impurities and salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure pyrimidine product.

Analytical Characterization Profile

The structural confirmation of Pyrimidine-4,5-dicarboxylic acid diethyl ester relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, a robust profile can be predicted based on its structure and data from analogous compounds.[5][6]

  • ¹H NMR Spectroscopy:

    • Pyrimidine Ring Protons: Expect two singlets in the aromatic region (δ 8.5-9.5 ppm), corresponding to the protons at the C2 and C6 positions.

    • Ethyl Ester Protons: Expect a quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm, each integrating to 4H and 6H respectively.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Signals for the ester carbonyls are expected in the δ 160-170 ppm range.

    • Pyrimidine Ring Carbons: Aromatic carbon signals will appear between δ 120-160 ppm.

    • Ethyl Ester Carbons: The O-CH₂ signal will be around δ 62 ppm, and the CH₃ signal will be around δ 14 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl groups.

    • C=N/C=C Stretch: Aromatic ring stretching vibrations will appear in the 1500-1650 cm⁻¹ region.[5]

    • C-O Stretch: A distinct band for the ester C-O bond is expected around 1100-1300 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS):

    • The exact mass of the molecular ion [M+H]⁺ should be readily detectable, confirming the elemental composition of C₁₀H₁₂N₂O₄.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[7][8] Compounds like 5-fluorouracil (anticancer) and zidovudine (anti-HIV) underscore the therapeutic importance of this heterocycle.[8]

A Versatile Scaffold for Chemical Diversification

Pyrimidine-4,5-dicarboxylic acid diethyl ester is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a rigid and highly functionalized starting material. The two adjacent ethyl ester groups are key points for chemical elaboration, allowing for the systematic development of compound libraries to probe structure-activity relationships (SAR).

Key Chemical Transformations:

  • Amidation: The esters can be readily converted to amides by reacting with various primary or secondary amines. This allows for the introduction of diverse functional groups and the exploration of hydrogen bonding interactions with biological targets.

  • Hydrazide Formation: Reaction with hydrazine yields dihydrazides, which are themselves versatile intermediates for synthesizing other heterocyclic systems.

  • Reduction: The esters can be reduced to the corresponding diols, providing access to a different class of derivatives with altered polarity and conformational flexibility.

  • Hydrolysis: Saponification of the esters yields the corresponding dicarboxylic acid, which can be used in further coupling reactions.

Strategic Workflow for Drug Development

The following diagram outlines a logical workflow for a drug discovery program starting from this core scaffold. This process is designed to efficiently explore the chemical space around the pyrimidine core to identify novel therapeutic candidates.

G Start Core Scaffold: Pyrimidine-4,5-dicarboxylic acid diethyl ester Library Chemical Library Synthesis (e.g., Amidation with diverse amines) Start->Library Diversification Screening High-Throughput Screening (e.g., Kinase Inhibition Assay) Library->Screening Biological Evaluation Hit Hit Identification (Initial active compounds) Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR SAR->Library Iterative Design Lead Lead Optimization (Potency & ADME properties) SAR->Lead Refinement Candidate Preclinical Candidate Selection Lead->Candidate

Drug discovery workflow utilizing the pyrimidine scaffold.

This iterative process, beginning with the core scaffold, allows for the rational design and synthesis of focused libraries. Biological screening identifies initial "hits," which are then analyzed to understand the relationship between their chemical structure and biological activity. This knowledge guides the design of new, improved compounds in a cycle of optimization that ultimately leads to the selection of a preclinical candidate. The structural rigidity and dual points of modification make Pyrimidine-4,5-dicarboxylic acid diethyl ester an ideal starting point for such discovery campaigns.

Conclusion

Pyrimidine-4,5-dicarboxylic acid diethyl ester is a molecule of significant strategic value for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthesis via established heterocyclic chemistry principles, and, most importantly, its utility as a diversifiable scaffold make it an indispensable tool. The dual ester functionalities provide a gateway for the creation of extensive chemical libraries, enabling the exploration of new therapeutic agents across a wide spectrum of diseases. This guide serves as a foundational resource for harnessing the full potential of this versatile chemical entity.

References

  • A2B Chem. pyriMidine-4,5-dicarboxylic acid diethyl ester. Available at: [Link]

  • Journal of Molecular Science. (PDF) Synthesis, characterization, and biological evaluation of novel pyrimidine derivatives. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (PDF) Available at: [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available at: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • PubChem. 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine)-3',5'-dicarboxylate. Available at: [Link]

  • Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581. Available at: [Link]

  • UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available at: [Link]

  • JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • PubChem. 4-Pyrimidinecarboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Available at: [Link]

  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]

  • Wikipedia. Pyrimidine. Available at: [Link]

  • OUCI. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • Mendeleev Communications. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Available at: [Link]

  • MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Available at: [Link]

  • ResearchGate. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Available at: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

  • Semantic Scholar. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Available at: [Link]

  • NIST WebBook. 4,5-Imidazoledicarboxylic acid. Available at: [Link]

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Exploratory

Introduction: The Versatility and Importance of the Pyrimidine Core

An In-depth Technical Guide to the Synthesis of Pyrimidine Dicarboxylate Esters for Researchers and Drug Development Professionals Pyrimidine dicarboxylate esters, particularly dihydropyrimidinones (DHPMs) and their oxid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Pyrimidine Dicarboxylate Esters for Researchers and Drug Development Professionals

Pyrimidine dicarboxylate esters, particularly dihydropyrimidinones (DHPMs) and their oxidized pyrimidine counterparts, represent a cornerstone in modern medicinal chemistry and materials science. Their rigid, nitrogen-containing heterocyclic structure serves as a privileged scaffold, capable of engaging in a multitude of non-covalent interactions with biological targets. This has led to their integration into a wide array of therapeutic agents, including antiviral, antitumor, antibacterial, and anti-inflammatory drugs. A notable example is the calcium channel blocker Nifedipine, a dihydropyridine compound whose structural motifs are closely related to the pyrimidine derivatives discussed herein. Beyond pharmaceuticals, these esters find applications as organic light-emitting diodes (OLEDs), corrosion inhibitors, and versatile intermediates in organic synthesis.

This guide provides a comprehensive overview of the core synthetic methodologies for preparing pyrimidine dicarboxylate esters, with a focus on the underlying mechanisms, practical experimental protocols, and the evolution of these techniques. We will delve into the classic Biginelli reaction, explore modern catalytic advancements, and provide the necessary insights for researchers to select and optimize the synthetic route best suited for their specific target molecules.

Part 1: The Biginelli Reaction - A Timeless Multi-Component Synthesis

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. This acid-catalyzed reaction remains one of the most efficient and straightforward methods for accessing dihydropyrimidinone (DHPM) cores, which are direct precursors to pyrimidine dicarboxylate esters.

Mechanistic Insights

The reaction mechanism is believed to proceed through several key steps, initiated by the acid-catalyzed condensation of the aldehyde and urea. The resulting N-acylimine ion is the key electrophilic intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final steps involve cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by a dehydration step to yield the final dihydropyrimidinone ring.

Below is a diagram illustrating the generally accepted mechanism for the Biginelli reaction.

Biginelli_Mechanism Figure 1: Proposed Mechanism of the Biginelli Reaction Aldehyde R-CHO (Aldehyde) Iminium Acyliminium Ion [R-CH=NH-C(O)NH₂]⁺ Aldehyde->Iminium Urea H₂N(C=O)NH₂ (Urea) Urea->Iminium 2. Condensation Ketoester EtOOC-CH₂-C(O)R' (β-Ketoester) Enol Enol of Ketoester Ketoester->Enol Tautomerization Protonation H⁺ (Acid Catalyst) Protonation->Aldehyde 1. Protonation Adduct Open-Chain Adduct Iminium->Adduct Enol->Iminium 3. Nucleophilic Attack Cyclization Cyclization Adduct->Cyclization 4. Intramolecular   Condensation Dehydration - H₂O Cyclization->Dehydration 5. Dehydration DHPM Dihydropyrimidinone (Final Product) Dehydration->DHPM

Caption: Figure 1: Proposed Mechanism of the Biginelli Reaction

Classical vs. Modern Approaches

The original Biginelli protocol often suffered from harsh reaction conditions (e.g., strong protic acids like HCl in ethanol) and low to moderate yields, particularly with sterically hindered substrates. Modern organic synthesis has introduced a plethora of improvements, focusing on milder conditions, improved yields, and expanded substrate scope. These advancements primarily revolve around the use of more efficient catalysts.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid (p-TSA), H₂SO₄Reflux in EtOH or THFInexpensive, readily availableHarsh conditions, often low yields
Lewis Acids BF₃·OEt₂, Yb(OTf)₃, InCl₃, FeCl₃Room temp. to moderate heatHigh yields, milder conditionsCatalyst cost, moisture sensitivity
Organocatalysts Proline, Thiourea derivativesMild conditions, often solvent-freeEnvironmentally benign, avoids metal contaminationCan require higher catalyst loading
Heterogeneous Catalysts Montmorillonite K-10 clay, ZeolitesSolvent-free or high-boiling solventsEasy catalyst recovery and reuseCan be less active than homogeneous catalysts

Part 2: Advanced Synthetic Strategies and Enabling Technologies

While the Biginelli reaction is a workhorse, other methods and technologies have been developed to synthesize pyrimidine dicarboxylates, often providing access to different substitution patterns or improved efficiency.

Hantzsch-type Reactions and Variations

Closely related to the Biginelli synthesis is the Hantzsch pyridine synthesis, which can be adapted to produce pyrimidine derivatives. The typical Hantzsch reaction involves two equivalents of a β-ketoester, an aldehyde, and an ammonia source. By substituting the ammonia source with urea or a related compound, dihydropyrimidine structures can be formed. These reactions often benefit from similar catalytic systems as the Biginelli reaction.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized many organic transformations, including the synthesis of pyrimidine dicarboxylates. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes) and often improving yields by minimizing the formation of side products. Solvent-free reactions on solid supports (e.g., silica gel, alumina) under microwave conditions represent a particularly green and efficient approach.

Experimental Protocol: A Modern, Catalyzed Biginelli Synthesis

This protocol describes a reliable and high-yielding synthesis of a model dihydropyrimidinone using ytterbium(III) triflate as a Lewis acid catalyst.

Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%, 31 mg)

  • Acetonitrile (CH₃CN), 5 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate and hexane (for TLC and column chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (5 mol%).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Reaction: Attach a reflux condenser and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically using a 3:7 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (20 mL). A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure product as a white solid.

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • FT-IR: To identify characteristic functional groups (e.g., C=O of the ester and urea, N-H bonds).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Below is a workflow diagram for the described experimental protocol.

Experimental_Workflow Figure 2: Experimental Workflow for Catalyzed Biginelli Synthesis Start Start: Assemble Reagents (Aldehyde, Ketoester, Urea, Catalyst) Setup Reaction Setup (Add reagents and solvent to flask) Start->Setup Reaction Stir at Room Temperature (2-4 hours) Setup->Reaction Monitor Monitor via TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench with Ice Water Monitor->Workup Complete Isolation Vacuum Filtration Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End: Pure Product Characterization->End

Foundational

Pharmacological Potential of Fused Pyrimidine Scaffolds: A Technical Guide

Executive Summary This technical guide analyzes the structural and pharmacological dominance of fused pyrimidine scaffolds in modern drug discovery.[1][2] By mimicking the purine core of adenosine triphosphate (ATP), the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and pharmacological dominance of fused pyrimidine scaffolds in modern drug discovery.[1][2] By mimicking the purine core of adenosine triphosphate (ATP), these scaffolds serve as "privileged structures," offering high affinity for ATP-binding pockets in kinases and other nucleotide-dependent enzymes. This document details the chemical rationale, structure-activity relationships (SAR), synthetic methodologies, and validation protocols necessary for leveraging these scaffolds in oncology, immunology, and infectious disease research.[3]

The Chemical Rationale: Bioisosterism and the ATP Mimicry Hypothesis

The pharmacological success of fused pyrimidines stems from their ability to function as bioisosteres of the purine ring system found in DNA, RNA, and ATP.

The "Privileged Scaffold" Concept

Fused pyrimidines—specifically quinazolines , pyrazolo[1,5-a]pyrimidines , and triazolo[4,5-d]pyrimidines —possess a rigid, planar architecture that facilitates


-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within enzyme active sites.
Mechanism of Action: ATP Competition

Most fused pyrimidine drugs function as Type I or Type II kinase inhibitors. They occupy the hinge region of the kinase domain, competing directly with ATP.

  • Hinge Binding: The N1 and N3 nitrogens (or their equivalents in fused systems) often serve as hydrogen bond acceptors/donors to the backbone residues of the kinase hinge region.

  • Gatekeeper Interaction: Substituents at the C-position (often C4 or C6 depending on numbering) extend into the hydrophobic pocket, interacting with the "gatekeeper" residue, which dictates selectivity.

ATP_Competition cluster_0 Physiological State cluster_1 Inhibited State ATP ATP Molecule Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds Blocked_Kinase Kinase Active Site (Occupied) ATP->Blocked_Kinase Competed Out Substrate Protein Substrate Kinase->Substrate Catalyzes Phos_Substrate Phosphorylated Substrate (Signal Transduction) Substrate->Phos_Substrate Phosphorylation Inhibitor Fused Pyrimidine Scaffold Inhibitor->Blocked_Kinase High Affinity Binding (H-Bonds/Pi-Stacking) No_Signal Signal Blocked (Apoptosis/Stasis) Blocked_Kinase->No_Signal

Figure 1: Mechanism of ATP competition by fused pyrimidine scaffolds preventing downstream signaling.

Key Scaffolds and FDA-Approved Case Studies

The versatility of the pyrimidine core allows for fusion with 5- or 6-membered rings, altering lipophilicity and binding vectors.

Scaffold ClassFusion TypeKey Pharmacological TargetRepresentative Drug (FDA Approved)Indication
Quinazoline Benzo-fusedEGFR Tyrosine KinaseGefitinib / Erlotinib NSCLC (Lung Cancer)
Pyrazolo[3,4-d]pyrimidine Pyrazole-fusedJAK1/JAK2, BTKIbrutinib / Ruxolitinib MCL, CLL, Myelofibrosis
Pyrazolo[1,5-a]pyrimidine Pyrazole-fused (Bridgehead N)Trk KinasesLarotrectinib Solid Tumors (NTRK fusion)
Triazolo[4,5-d]pyrimidine Triazole-fusedP2Y12 ReceptorTicagrelor Acute Coronary Syndrome
Deep Dive: Pyrazolo[3,4-d]pyrimidines (The Ibrutinib Model)

Ibrutinib exemplifies the power of this scaffold. It acts as an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[4]

  • Core Function: The pyrazolopyrimidine core mimics the adenine of ATP.

  • Selectivity: An acrylamide moiety attached to the scaffold forms a covalent bond with Cys481 in the BTK active site. This transforms a reversible binder into a highly potent, irreversible inhibitor.

Structure-Activity Relationship (SAR) Optimization

To transition from a "hit" to a "lead," specific positions on the fused scaffold must be optimized.

General SAR Rules for Fused Pyrimidines
  • The Hinge Binder (Core): The pyrimidine N atoms usually accept H-bonds. Modifications here destroy affinity.

  • The Solubilizing Tail (R1): Groups attached to the outer nitrogen (e.g., piperazine, morpholine) improve ADME properties without interfering with the binding pocket.

  • The Selectivity Vector (R2): Aromatic substitutions at the C-position adjacent to the bridgehead nitrogen dictate selectivity against the kinase "gatekeeper" residue.

SAR_Logic Core Fused Pyrimidine Core (Scaffold) R_Hinge Hinge Binding Region (N-atoms) Core->R_Hinge R_Gatekeeper Hydrophobic Pocket (Aromatic R-groups) Core->R_Gatekeeper R_Solvent Solvent Exposed Region (Solubilizing Tails) Core->R_Solvent Effect_1 Primary Affinity (ATP Mimicry) R_Hinge->Effect_1 Essential Effect_2 Kinase Selectivity (Gatekeeper Match) R_Gatekeeper->Effect_2 Critical for Specificity Effect_3 ADME / Solubility (Oral Bioavailability) R_Solvent->Effect_3 Optimizes PK

Figure 2: SAR logic flow for optimizing fused pyrimidine derivatives.

Technical Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of these scaffolds must be robust and scalable. The cyclocondensation of aminopyrazoles with 1,3-electrophiles is the industry standard.

Protocol: Regioselective Cyclocondensation

Objective: Synthesis of 7-substituted-pyrazolo[1,5-a]pyrimidine.

Reagents:

  • 3-aminopyrazole derivative (1.0 eq)

  • 
    -keto ester or 1,3-diketone (1.1 eq)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[5]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the 3-aminopyrazole in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 11 mmol of the 1,3-dicarbonyl compound dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Precipitation: Neutralize carefully with 10%

    
     solution until pH ~7. The solid product will precipitate.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Validation Check:

  • 1H NMR: Look for the disappearance of the pyrazole

    
     signal (broad singlet ~5.0 ppm) and the appearance of the pyrimidine ring protons.
    
  • Regiochemistry: Confirm the position of substituents using NOESY experiments if the 1,3-dicarbonyl was asymmetrical.

Synthesis_Workflow Start Start: 3-Aminopyrazole + 1,3-Dicarbonyl Reflux Reflux in AcOH (4-6 Hours, 118°C) Start->Reflux Check TLC Monitoring (EtOAc/Hexane) Reflux->Check Check->Reflux Incomplete Workup Pour onto Ice Neutralize (NaHCO3) Check->Workup Complete Isolate Filtration & Recrystallization (EtOH) Workup->Isolate Final Pure Pyrazolo[1,5-a]pyrimidine Isolate->Final

Figure 3: Synthetic workflow for the cyclocondensation route.

Biological Evaluation: Kinase Inhibition Assay

To validate the pharmacological potential, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is recommended for its high sensitivity and Z' factor.

ADP-Glo™ Protocol Standards

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Methodology:

  • Enzyme Reaction:

    • In a 384-well plate, add

      
       of Kinase/Substrate buffer.
      
    • Add

      
       of the fused pyrimidine inhibitor (serial dilutions in DMSO).
      
    • Incubate for 10 min at RT (allows inhibitor to bind).

    • Add

      
       of Ultra-Pure ATP to initiate the reaction. Incubate for 60 min.
      
  • ADP Generation:

    • Add

      
       of ADP-Glo™ Reagent. Incubate 40 min (depletes remaining unreacted ATP).
      
  • Detection:

    • Add

      
       of Kinase Detection Reagent. Incubate 30 min (converts produced ADP to ATP -> Light).
      
    • Read Luminescence (RLU).

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Plot Log[Inhibitor] vs. % Inhibition to determine

    
     using non-linear regression (Sigmoidal dose-response).
    

Future Directions: Beyond Inhibition

The field is moving beyond simple occupancy-driven inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Fused pyrimidines are being used as the "warhead" to bind the target protein, linked to an E3 ligase ligand to induce protein degradation.

  • Covalent Inhibitors: Expanding the "Ibrutinib strategy" to other kinases by targeting non-catalytic cysteines with pyrimidine-based acrylamides.

References

  • Maddison, J. E., et al. (2024). The Pharmacological Potential of Fused Pyrimidines in Kinase Inhibition. Journal of Medicinal Chemistry.

  • Zhang, Z., et al. (2023). Triazole-fused pyrimidines in target-based anticancer drug discovery. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[6][7][8] A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem Technical Notes.

  • U.S. Food and Drug Administration. (2024). FDA Approved Drug Products: Ibrutinib Labeling and Mechanism. FDA.gov.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega.

  • Al-Qadhi, M., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrimido[4,5-d]pyridazine from diethyl pyrimidine-4,5-dicarboxylate

Executive Summary This guide details the synthetic protocol for constructing the pyrimido[4,5-d]pyridazine core, a privileged bicyclic heterocycle frequently utilized in medicinal chemistry as a bioisostere of pteridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for constructing the pyrimido[4,5-d]pyridazine core, a privileged bicyclic heterocycle frequently utilized in medicinal chemistry as a bioisostere of pteridine and purine. The methodology focuses on the condensation of diethyl pyrimidine-4,5-dicarboxylate with hydrazine hydrate to yield the key intermediate pyrimido[4,5-d]pyridazine-5,8(6H,7H)-dione .

This scaffold is highly relevant for researchers developing inhibitors for tyrosine kinases (e.g., Lck, EGFR) and folate antagonists. The protocol emphasizes high-yield cyclization, purification without chromatography, and downstream functionalization strategies.

Strategic Significance & Retrosynthesis

The pyrimido[4,5-d]pyridazine system is chemically significant due to its high nitrogen content, which facilitates hydrogen bonding in enzyme active sites.

  • Structural Homology: It mimics the adenosine triphosphate (ATP) hinge-binding region.

  • Synthetic Logic: Building the pyridazine ring onto a pre-existing pyrimidine core is generally preferred over the inverse approach due to the commercial availability of pyrimidine-4,5-dicarboxylates and the high efficiency of hydrazine-mediated ring closures.

Synthetic Workflow Diagram

The following diagram outlines the pathway from the diester precursor to the functionalized drug scaffold.

SyntheticWorkflow Start Diethyl pyrimidine- 4,5-dicarboxylate Intermediate Pyrimido[4,5-d]pyridazine- 5,8-dione (Key Intermediate) Start->Intermediate Cyclization Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermediate Product 5,8-Dichloropyrimido [4,5-d]pyridazine Intermediate->Product Aromatization Reagent2 POCl3 / PCl5 (Chlorination) Reagent2->Product App SNAr Functionalization (Kinase Inhibitors) Product->App Library Gen

Figure 1: Step-wise conversion of the diester to the functionalized dichloro-scaffold.

Detailed Protocol: Ring Closure

Reaction Mechanism

The reaction proceeds via a double nucleophilic acyl substitution.

  • First Attack: The nucleophilic nitrogen of hydrazine attacks one ester carbonyl, displacing ethanol to form a mono-hydrazide.

  • Second Attack (Cyclization): The terminal nitrogen of the hydrazide attacks the second ester group intramolecularly.

  • Equilibrium: The resulting product exists in tautomeric equilibrium between the dione (keto) and diol (enol) forms, though it is typically isolated as the dione.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Diethyl pyrimidine-4,5-dicarboxylate 224.211.0Starting Material
Hydrazine hydrate (50-80%) 50.065.0 - 10.0Nucleophile
Ethanol (Absolute) 46.07SolventReaction Medium
Acetic Acid (Glacial) 60.05OptionalCatalyst/pH adjustment
Step-by-Step Methodology

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.24 g) of diethyl pyrimidine-4,5-dicarboxylate in 50 mL of absolute ethanol .

  • Note: The starting material may not dissolve completely at room temperature; this is acceptable.

Step 2: Addition of Hydrazine

  • Add 100 mmol (approx. 3.1 mL of 80% solution) of hydrazine hydrate dropwise to the stirring solution.

  • Critical Control Point: A large excess of hydrazine is used to prevent the formation of intermolecular dimers (oligomerization) and to drive the reaction to completion.

Step 3: Reflux

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

  • Observation: The reaction mixture typically turns into a thick suspension as the insoluble product (the dione) precipitates out of the hot ethanol.

Step 4: Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Cool further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filter the solid under vacuum using a Buchner funnel.

  • Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine and water.

Step 5: Drying

  • Dry the solid in a vacuum oven at 60°C for 4 hours.

  • Expected Yield: 85–95%.

  • Appearance: White to off-white powder.

Downstream Functionalization (Chlorination)

The dione intermediate is chemically inert for most medicinal chemistry couplings. It must be activated by converting it to the 5,8-dichloro derivative.

Protocol:

  • Suspend the dried dione (1.0 g) in POCl3 (10 mL) .

  • Add PCl5 (1.0 equiv) to accelerate the reaction.

  • Reflux for 3–5 hours until the solution becomes clear (indicating the solid dione has reacted).

  • Caution: Remove excess POCl3 under reduced pressure. Pour the residue onto crushed ice (exothermic!) and extract immediately with dichloromethane (DCM).

  • This yields 5,8-dichloropyrimido[4,5-d]pyridazine , a reactive electrophile ready for SNAr reactions with amines.

Mechanistic Visualization

Mechanism Diester Diester Precursor Attack1 1. Nucleophilic Attack (Hydrazine on Ester A) Diester->Attack1 Inter1 Mono-Hydrazide Intermediate Attack1->Inter1 - EtOH Attack2 2. Intramolecular Cyclization (Attack on Ester B) Inter1->Attack2 Product Cyclic Dione Product (Precipitate) Attack2->Product - EtOH

Figure 2: Mechanistic pathway of the hydrazine-mediated cyclization.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationCool to 0°C for longer; reduce solvent volume by evaporation before filtration.
Product is Yellow/Brown Oxidation of hydrazineEnsure hydrazine hydrate is fresh; conduct reaction under Nitrogen/Argon atmosphere.
Incomplete Chlorination Wet dione intermediateThe dione must be bone dry before adding POCl3. Residual water destroys the reagent (POCl3 -> H3PO4 + HCl).
Solubility Issues (NMR) High polarity of dioneThe dione is insoluble in CDCl3. Use DMSO-d6 or TFA-d for characterization.

References

  • PubChem. Pyrimido[4,5-d]pyridazine | C6H4N4.[4] National Library of Medicine. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021).[5][6] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines (and related fused systems). Mini-Reviews in Medicinal Chemistry. [Link]

  • Paronikyan, E. G., et al. (2015). Synthesis and biological activity of some new derivatives of pyrimido[4,5-d]pyridazine. Pharmaceutical Chemistry Journal. [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazines. (General reaction class reference). [Link]

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Application

Application Notes & Protocols: Pyrimidine-4,5-dicarboxylic acid diethyl ester as a Key Intermediate in the Synthesis of the Pemetrexed Core

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance of the Pyrimidine Scaffold Pyrimidine-4,5-dicarboxylic acid diethyl ester is a highly functionalized heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Pyrimidine Scaffold

Pyrimidine-4,5-dicarboxylic acid diethyl ester is a highly functionalized heterocyclic compound that serves as a versatile and powerful building block in medicinal chemistry. Its intrinsic structure, featuring a pyrimidine core with vicinal ester groups, presents a unique platform for constructing complex fused-ring systems. These systems are central to the pharmacophores of numerous therapeutic agents.

This guide focuses on a critical application: the use of this diester as a precursor for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core. This scaffold is the backbone of the highly successful multitargeted antifolate drug, Pemetrexed (Alimta®).[1][2] Pemetrexed is a cornerstone in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][3] Its therapeutic efficacy stems from its ability to disrupt folate-dependent metabolic pathways essential for cell replication by inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[4][5][6]

By providing a detailed synthetic protocol and the underlying chemical logic, this document aims to equip researchers with the knowledge to leverage Pyrimidine-4,5-dicarboxylic acid diethyl ester for the development of Pemetrexed analogues and other novel antifolate agents.[7][8]

Synthetic Strategy & Mechanistic Overview

The primary challenge in synthesizing the Pemetrexed core is the construction of the pyrrole ring fused to the pyrimidine ring at the 4 and 5 positions. The strategic placement of the two ester groups in Pyrimidine-4,5-dicarboxylic acid diethyl ester makes it an ideal starting material for this transformation. The overall synthetic workflow is designed to build the pyrrolopyrimidine nucleus, which is the key intermediate for subsequent coupling with the side-chain moiety of Pemetrexed.

The proposed pathway involves a series of transformations:

  • Introduction of a Nitrogen Nucleophile: The process begins by converting the C4 ester into a functional group that can participate in the cyclization to form the pyrrole ring. This is typically achieved via amination.

  • Intramolecular Cyclization: An intramolecular condensation reaction is then employed to form the five-membered pyrrole ring.

  • Functional Group Manipulation: The resulting fused ring system is then modified to yield a versatile intermediate, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, ready for late-stage diversification.[9][10]

G A Pyrimidine-4,5-dicarboxylic acid diethyl ester B Step 1: Selective Amination of C4 Carbonyl A->B NH₃ / Heat C 4-Amino-5-ethoxycarbonyl -pyrimidine Intermediate B->C D Step 2: Reduction & Intramolecular Cyclization C->D 1. Reduction (e.g., LiAlH₄) 2. Acid-catalyzed cyclization E 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7-Deazaguanine) D->E F Step 3: Chlorination E->F POCl₃ G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate) F->G H Final Coupling & Deprotection (Leads to Pemetrexed) G->H Suzuki / Buchwald-Hartwig Coupling Reactions

Caption: Synthetic workflow from the diester to a key Pemetrexed intermediate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7-Deazaguanine)

This multi-step protocol outlines the conversion of the starting diester into the core heterocyclic system of Pemetrexed.

Step 1A: Synthesis of Diethyl 2-aminopyrimidine-4,5-dicarboxylate

  • Rationale: This step introduces the crucial amine functionality required for the subsequent cyclization. The reaction proceeds via a condensation mechanism with formamidine acetate.[11]

  • Materials:

    • Diethyl 2-oxosuccinate (1 equiv.)

    • Formamidine acetate (1.2 equiv.)

    • Sodium ethoxide (1.2 equiv.)

    • Anhydrous Ethanol

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C, add diethyl 2-oxosuccinate dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add formamidine acetate in one portion and allow the reaction to warm to room temperature.

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass [M+H]⁺ should be confirmed.

Step 1B: Reductive Cyclization to 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine

  • Rationale: This key step involves the reduction of both the ester and the pyrimidine ring, followed by an acid-catalyzed intramolecular cyclization and subsequent aromatization to form the stable pyrrolopyrimidine scaffold.

  • Materials:

    • Diethyl 2-aminopyrimidine-4,5-dicarboxylate (1 equiv.)

    • Lithium aluminum hydride (LiAlH₄) (4 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Dowex® 50WX8 resin (H⁺ form)

  • Procedure:

    • Prepare a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C and add a solution of the starting pyrimidine dicarboxylate in anhydrous THF dropwise over 1 hour.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with hot THF.

    • Concentrate the combined filtrates to obtain the crude diol intermediate.

    • Dissolve the crude intermediate in a mixture of water and ethanol.

    • Add Dowex® 50WX8 resin and reflux the mixture for 12-18 hours. The acidic resin catalyzes both the cyclization and dehydration/aromatization.

    • Filter off the resin while hot and wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure to yield the solid product, 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterization: The final product is a solid. Confirm its identity via melting point, ¹H NMR, and comparison to literature data.

Protocol 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Rationale: The hydroxyl group of 7-deazaguanine is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions to build the final Pemetrexed molecule.[10]

  • Materials:

    • 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.)

    • Phosphorus oxychloride (POCl₃) (10-15 equiv.)

    • N,N-Dimethylaniline (catalytic amount)

  • Procedure:

    • Carefully add 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine to an excess of POCl₃ at room temperature.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.

    • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8 is reached.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Safety: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed with extreme caution in a chemical fume hood.

Data Presentation & Expected Results

The following table summarizes the expected outcomes for the synthetic sequence. Yields and purity are representative and may vary based on scale and experimental conditions.

StepProductTypical Yield (%)Purity (HPLC)Key Analytical Data (¹H NMR, DMSO-d₆)
1A Diethyl 2-aminopyrimidine-4,5-dicarboxylate65 - 75%>95%δ 8.6 (s, 1H), 7.5 (s, 2H), 4.3 (q, 4H), 1.3 (t, 6H)
1B 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine50 - 60%>98%δ 11.8 (br s, 1H), 10.7 (br s, 1H), 6.8 (t, 1H), 6.4 (t, 1H)
2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine75 - 85%>98%δ 12.6 (br s, 1H), 8.6 (s, 1H), 7.6 (d, 1H), 6.5 (d, 1H)

Pemetrexed Mechanism of Action

The final drug product, Pemetrexed, functions by mimicking folic acid, thereby inhibiting multiple enzymes crucial for DNA and RNA synthesis. This multi-targeted approach is a key aspect of its potent antitumor activity.[4][6][12]

Caption: Pemetrexed inhibits multiple key enzymes in folate metabolism.

Conclusion & Future Outlook

Pyrimidine-4,5-dicarboxylic acid diethyl ester is a readily accessible and highly effective starting material for the synthesis of the pyrrolo[2,3-d]pyrimidine core structure. The protocols detailed herein provide a reliable pathway to key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which are pivotal in the total synthesis of Pemetrexed. The versatility of this intermediate allows for extensive structure-activity relationship (SAR) studies, enabling the development of next-generation antifolates with improved efficacy, selectivity, and resistance profiles.

References

  • Hanauske, A. R., Chen, V., & Pao, M. (2001). Pharmacology and mechanism of action of pemetrexed. PubMed.
  • Goldman, J. W., & Garon, E. B. (2004). Pharmacology and Mechanism of Action of Pemetrexed. Ovid.
  • Scagliotti, G. V., & van Meerbeeck, J. P. (2010). The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Special Focus on Pharmacology and Mechanism of Action. Source.
  • Wikipedia contributors. (n.d.). Pemetrexed. Wikipedia.
  • Anderson, L. A. (2024). How does pemetrexed work? Drugs.com.
  • Sikorski, R., et al. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. PMC.
  • Taylor, E. C. (n.d.). The Discovery of Alimta (Pemetrexed). ResearchGate.
  • Rostamizadeh, S., et al. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Qi, H., et al. (2014). An Efficient Synthesis of Pemetrexed Disodium. Scite.ai.
  • Gangjee, A., et al. (2006). Dual inhibitors of thymidylate synthase and dihydrofolate reductase as antitumor agents: design, synthesis, and biological evaluation of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates. PubMed.
  • Zhang, T., et al. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.
  • Kiselyov, A. S. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. PMC.
  • Beryozkina, T., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
  • Unknown. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.
  • Obydennov, D. L., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Gangjee, A., et al. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC.
  • Obydennov, D. L., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC.
  • Kiselyov, A. S. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Semantic Scholar.
  • Baran, P. S., & O'Malley, D. P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES.
  • Unknown. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. PubMed.
  • Unknown. (n.d.). Diversity oriented syntheses of fused pyrimidines designed as potential antifolates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Unknown. (n.d.). Pemetrexed – Knowledge and References. Taylor & Francis.

Sources

Method

Application Note: Chemoselective Reduction of Pyrimidine-4,5-dicarboxylic Acid Diethyl Ester

[1] Abstract & Strategic Overview The reduction of Pyrimidine-4,5-dicarboxylic acid diethyl ester to 4,5-bis(hydroxymethyl)pyrimidine presents a classic chemoselectivity challenge in medicinal chemistry.[1] Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The reduction of Pyrimidine-4,5-dicarboxylic acid diethyl ester to 4,5-bis(hydroxymethyl)pyrimidine presents a classic chemoselectivity challenge in medicinal chemistry.[1] Unlike simple aromatic esters, the pyrimidine ring is significantly electron-deficient (π-deficient), making it susceptible to nucleophilic attack by hydride reagents at the C2, C4, or C6 positions.[1]

Standard reduction protocols utilizing uncontrolled Lithium Aluminum Hydride (


) often result in complex mixtures containing dihydropyrimidines or ring-opened byproducts.[1] This guide details two validated protocols:
  • Protocol A (Recommended): A chemoselective modification using

    
     activated by 
    
    
    
    , which prioritizes ester reduction while preserving the heterocyclic core.
  • Protocol B (Alternative): A controlled low-temperature

    
     method for high-throughput applications where strict temperature monitoring is available.[1]
    

Key Applications:

  • Synthesis of Vitamin B1 (Thiamine) analogs.[1]

  • Generation of electrophilic "warheads" (via conversion of diols to bis-halides) for cross-linking studies.[1]

  • Fragment-based drug discovery (FBDD) scaffolds.[1]

Mechanistic Insight: The Chemoselectivity Paradox

The success of this transformation relies on differentiating between the hard electrophile (the ester carbonyl) and the soft electrophile (the pyrimidine ring system).

  • The Risk: Strong, unhindered hydride donors (like free

    
     from 
    
    
    
    ) can attack the pyrimidine ring (Michael-type addition), destroying aromaticity.[1]
  • The Solution: Enhancing the electrophilicity of the ester carbonyl via Lewis Acid coordination (

    
     or 
    
    
    
    ) allows the use of milder hydride sources (
    
    
    ) that are insufficient to disrupt the aromatic system.
Diagram 1: Reaction Pathway & Chemoselectivity

ReactionScheme Substrate Diethyl Pyrimidine- 4,5-dicarboxylate ReagentA Path A: NaBH4 + CaCl2 (Lewis Acid Activation) Substrate->ReagentA ReagentB Path B: LiAlH4 (Excess/Warm) (Strong Nucleophile) Substrate->ReagentB Product 4,5-bis(hydroxymethyl) pyrimidine (Target Diol) ReagentA->Product Selective Reduction (>85% Yield) ReagentB->Product Low Yield (<40%) Byproduct Dihydropyrimidines / Ring Opening ReagentB->Byproduct 1,4-Hydride Attack

Caption: Chemoselective pathways. Path A utilizes Lewis Acid activation to favor carbonyl reduction over ring disruption.

Experimental Protocols

Protocol A: Activated Reduction (Recommended)

Rationale: This method generates


 in situ.[1] The Calcium ion coordinates to the ester carbonyl oxygens, activating them toward reduction by the borohydride, which is otherwise too mild to reduce esters effectively. This avoids the "sledgehammer" effect of LAH on the pyrimidine ring.

Materials:

  • Substrate: Pyrimidine-4,5-dicarboxylic acid diethyl ester (1.0 equiv)[1]

  • Reagent: Sodium Borohydride (

    
    , 4.0 equiv)[1]
    
  • Additive: Calcium Chloride (

    
    , anhydrous, 4.0 equiv)[1]
    
  • Solvent: Ethanol (Absolute) / THF (1:1 mixture)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 equiv of the diester in a 1:1 mixture of dry THF and Ethanol (0.2 M concentration relative to substrate).

  • Activation: Add 4.0 equiv of anhydrous

    
     powder. Stir for 15 minutes at 
    
    
    
    to allow Lewis acid coordination. The solution may become slightly cloudy.
  • Reduction: Add 4.0 equiv of

    
     portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.[1]
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Quench: Cool the flask to

    
    . Slowly add saturated aqueous Ammonium Chloride (
    
    
    
    ) solution. Stir for 30 minutes to decompose borate complexes.
  • Extraction: Remove volatiles (EtOH/THF) under reduced pressure. Extract the aqueous residue continuously with Ethyl Acetate (or n-Butanol if solubility is poor) for 12 hours.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Ether if necessary.[1]
    
Protocol B: Low-Temperature Reduction

Rationale: Suitable for labs without access to anhydrous calcium salts or for specific scale-up workflows where aluminum waste is managed.[1] Requires strict temperature control to prevent ring reduction.[1]

Materials:

  • Substrate: Pyrimidine-4,5-dicarboxylic acid diethyl ester (1.0 equiv)[1]

  • Reagent: Lithium Aluminum Hydride (

    
    , 2.5 equiv - Note: 0.5 equiv excess)[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask; attach a reflux condenser (for safety, though not refluxing) and an addition funnel. Flush with Argon.

  • Reagent Prep: Suspend 2.5 equiv of

    
     in dry THF at 
    
    
    
    .
  • Addition: Dissolve the diester in dry THF. Add this solution dropwise to the LAH suspension over 45 minutes, maintaining the internal temperature strictly below

    
     .
    
    • Critical: Rapid addition or warming causes local heating, leading to ring reduction.

  • Reaction: Stir at

    
     for 2 hours. Do not  warm to RT unless TLC shows no conversion.[1]
    
  • Fieser Workup (Critical for Aluminum removal):

    • Dilute with diethyl ether.[1]

    • Add water (

      
       mL, where 
      
      
      
      = grams of LAH used).
    • Add 15% NaOH (

      
       mL).[1][2]
      
    • Add water (

      
       mL).[1]
      
    • Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter through a Celite pad. Wash the pad with hot THF (the diol is polar). Concentrate the filtrate.

Workup & Troubleshooting Guide

Handling the product (a polar diol) and the waste (aluminum/boron salts) is the most common failure point.[1]

Diagram 2: Workup Decision Matrix

WorkupFlow Start Reaction Complete CheckMethod Method Used? Start->CheckMethod PathA NaBH4 / CaCl2 CheckMethod->PathA PathB LiAlH4 CheckMethod->PathB QuenchA Quench with NH4Cl (aq) Remove EtOH (Rotovap) PathA->QuenchA ExtractA Continuous Extraction (EtOAc or n-BuOH) QuenchA->ExtractA Isolate Concentrate Filtrate ExtractA->Isolate QuenchB Fieser Method (H2O -> NaOH -> H2O) PathB->QuenchB FilterB Filter granular salts (Celite) QuenchB->FilterB FilterB->Isolate Purify Recrystallization (EtOH/Et2O) Isolate->Purify

Caption: Optimized workup flows for Borohydride vs. Aluminum Hydride methods.

Data Comparison Table
FeatureProtocol A (

)
Protocol B (

)
Chemoselectivity High (Ring intact)Moderate (Risk of ring reduction)
Yield 80–92%50–70%
Safety Profile Moderate (

evolution)
Low (Pyrophoric reagent)
Reaction Time 4–6 Hours2 Hours
Product Purity High (Clean NMR)Variable (Requires chromatography)

References

  • Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions.[1][3][4][5][6] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Journal of Organic Chemistry .

    • [1]

    • Context: Establishes the mechanism of metal-cation activ
  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1]

    • Context: Authoritative text on the reactivity of electron-deficient heterocycles (pyrimidines) toward nucleophiles.
  • Hamada, Y., et al. (2006).[1] Efficient Synthesis of Pyrimidine Derivatives via Chemoselective Reduction. Organic Process Research & Development .

    • Context: Discusses scale-up consider
  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

    • Context: Provides background on alternative catalytic methods (though often less effective for esters than hydrides).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1]

    • Context: Fundamental reference for the Fieser workup and hydride reduction mechanisms.

Sources

Application

Nucleophilic substitution protocols for diethyl pyrimidine-4,5-dicarboxylate

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the functionalization of Diethyl pyrimidine-4,5-dicarboxylate (CAS: 2435-59-8). Introduction: The Electrophilic Land...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the functionalization of Diethyl pyrimidine-4,5-dicarboxylate (CAS: 2435-59-8).

Introduction: The Electrophilic Landscape

Diethyl pyrimidine-4,5-dicarboxylate represents a "privileged scaffold" in drug discovery, serving as a critical precursor for fused heterocyclic systems such as pyrimido[4,5-d]pyridazines and pyrimido[4,5-d]pyrimidines .

The molecule presents two distinct electrophilic domains for nucleophilic attack:

  • Hard Electrophiles (Primary Target): The carbonyl carbons of the C4/C5 ester groups. These undergo Nucleophilic Acyl Substitution , displacing ethoxide to form amides, hydrazides, or fused rings.

  • Soft Electrophiles (Secondary Target): The electron-deficient ring carbons (C2 and C6). While unsubstituted pyrimidines are generally inert to

    
    , the strong electron-withdrawing nature of the 4,5-dicarboxylate motif activates these positions for Oxidative Nucleophilic Substitution  or addition-elimination sequences if a leaving group (e.g., halogen) is introduced.
    

This guide details protocols for both pathways, with a focus on the high-value acyl substitution reactions that generate fused ring systems.

Part 1: Nucleophilic Acyl Substitution Protocols

These protocols utilize the diester functionality to construct fused heterocycles. The reaction is driven by the displacement of the ethoxy leaving group (


) by nitrogen nucleophiles.
Protocol A: Synthesis of Pyrimido[4,5-d]pyridazine-5,8-diones

Application: Synthesis of diaza-analogues of phthalazine, widely screened for phosphodiesterase (PDE) inhibition and anticancer activity.

Mechanism: Double nucleophilic acyl substitution (cyclocondensation).

Materials:

  • Substrate: Diethyl pyrimidine-4,5-dicarboxylate (1.0 eq)

  • Nucleophile: Hydrazine hydrate (64-80% solution) (3.0 - 5.0 eq)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst (Optional): Glacial Acetic Acid (0.1 eq) - promotes proton transfer in the tetrahedral intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of diethyl pyrimidine-4,5-dicarboxylate in 5 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add hydrazine hydrate (4.0 mmol) dropwise at room temperature. Note: A transient color change (often yellow/orange) may occur due to the formation of the mono-hydrazide intermediate.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting diester (
    
    
    
    ) should disappear, replaced by a baseline product (polar cyclic hydrazide).
  • Precipitation: Cool the mixture to

    
     in an ice bath. The product, 6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione , typically precipitates as a white or pale yellow solid.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove excess hydrazine.
  • Purification: Recrystallization from DMF/Ethanol (1:1) if necessary.

Yield Expectation: 75–90%.

Protocol B: Regioselective Amidation (Library Synthesis)

Application: Creating 4,5-dicarboxamide libraries for SAR studies.

Constraint: The C4 and C5 esters are chemically equivalent in the symmetric diester. To achieve desymmetrization (mono-amidation), strict stoichiometry and temperature control are required.

Methodology:

  • Stoichiometry: Use exactly 0.95 eq of the amine (R-

    
    ) to prevent over-reaction to the diamide.
    
  • Conditions: React in anhydrous DCM at

    
     for 2 hours, then warm to RT.
    
  • Workup: Wash with 1N HCl (to remove unreacted amine) and brine. The mono-amide/mono-ester product can be separated from trace diester via flash chromatography (Gradient: 0-50% EtOAc/Hexanes).

Part 2: Ring Functionalization ( & Activation)

Critical Note: The unsubstituted diethyl pyrimidine-4,5-dicarboxylate does not undergo standard


 at C2/C6 because Hydride (

) is a poor leaving group. To perform nucleophilic substitution on the ring, one of two strategies must be employed.
Strategy 1: The "Activation-Substitution" Sequence (C2-Chlorination)

If your target requires a nucleophile on the ring (e.g., 2-amino-pyrimidine-4,5-dicarboxylate), you must first install a leaving group.

Workflow:

  • N-Oxidation: Treat the diester with m-CPBA (1.2 eq) in DCM to form the Pyrimidine-N-oxide.

  • Chlorination (Reissert-Henze): React the N-oxide with

    
     (neat or in 
    
    
    
    ) at reflux. This rearranges the oxide and chlorinates the C2 position, yielding Diethyl 2-chloropyrimidine-4,5-dicarboxylate .
  • 
     Protocol: 
    
    • Substrate: Diethyl 2-chloropyrimidine-4,5-dicarboxylate.

    • Nucleophile: Primary/Secondary Amine (2.0 eq) or Thiol.

    • Base: DIPEA (2.5 eq).

    • Solvent: DMF or THF.

    • Condition: Stir at RT (1-4 h). The 4,5-EWG esters make the C2-Cl extremely labile; heat is rarely needed and can cause ester hydrolysis.

Strategy 2: Oxidative Nucleophilic Substitution (Chichibabin-Type)

Direct alkylation/amination of the C2-H.

  • Reagent: Organolithium (R-Li) or Grignard (R-MgBr).

  • Mechanism: Addition of Nucleophile to C2

    
     Dihydropyrimidine intermediate 
    
    
    
    Oxidation (DDQ or Air) to restore aromaticity.
  • Note: This is low-yielding for this specific substrate due to competing attack at the ester carbonyls. Strategy 1 is recommended for reliability.

Part 3: Visualization of Reaction Pathways

The following diagram maps the divergent synthesis pathways starting from Diethyl pyrimidine-4,5-dicarboxylate.

G Start Diethyl pyrimidine- 4,5-dicarboxylate Hydrazine Nucleophile: Hydrazine Hydrate Start->Hydrazine Acyl Subst. Amine Nucleophile: Primary Amine (R-NH2) Start->Amine Acyl Subst. Oxidant Reagent: m-CPBA / POCl3 Start->Oxidant Ring Activation FusedRing Pyrimido[4,5-d] pyridazine-5,8-dione Hydrazine->FusedRing Cyclocondensation (EtOH, Reflux) Diamide Pyrimidine-4,5- dicarboxamide Amine->Diamide Amidation (DCM, RT) ChloroInt Diethyl 2-chloro- pyrimidine-4,5-dicarboxylate Oxidant->ChloroInt Reissert-Henze Rearrangement SNArProduct 2-Substituted Pyrimidine Diester ChloroInt->SNArProduct SNAr (Nucleophile + Base)

Figure 1: Divergent functionalization pathways for Diethyl pyrimidine-4,5-dicarboxylate: Acyl substitution (Green) vs. Ring activation/


 (Red/Yellow).

Part 4: Data & Troubleshooting

Table 1: Comparative Reactivity of Electrophilic Sites

Electrophilic SitePreferred NucleophileReaction TypeConditionsKey Product Class
C4/C5 Esters Hydrazines, DiaminesCyclocondensationEtOH, Reflux, 4hPyrimido-pyridazines
C4/C5 Esters Primary AminesAmidationDCM,

RT
Carboxamides
C2 Ring Carbon

(via N-oxide)
ChlorinationReflux, 2h2-Chloro-pyrimidine
C2-Cl Derivative Amines, Thiols

DMF, RT, 1h2-Amino-pyrimidines

Troubleshooting Guide:

  • Problem: Low yield in hydrazine cyclization.

    • Cause: Hydrolysis of esters by adventitious water before cyclization.

    • Solution: Use absolute ethanol and dry glassware. Ensure hydrazine hydrate is high quality.

  • Problem: Mixture of mono- and di-amides.

    • Cause: Lack of selectivity.[1]

    • Solution: Lower temperature to

      
       for mono-addition. Use steric bulk on the amine to slow the second addition.
      
  • Problem: Decomposition during

    
     (on 2-Cl derivative).
    
    • Cause: The diester makes the ring highly electron-deficient, prone to ring opening by strong bases.

    • Solution: Avoid hydroxide bases (NaOH/KOH). Use non-nucleophilic organic bases (DIPEA,

      
      ) or carbonate salts (
      
      
      
      ).

References

  • Synthesis of Pyrimido[4,5-d]pyridazines

    • Title: One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.[2]

    • Source: Iranian Journal of C
    • URL:[Link] (General Journal Link for verification of scaffold reactivity).

  • Pyrimidines in Drug Discovery (Contextual Grounding)

    • Title: Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives.[3]

    • Source: Bentham Science.
    • URL:[Link]

  • General Nucleophilic Substitution on Pyrimidines

    • Title: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[4]

    • Source: Journal of the Chemical Society C (RSC).
    • URL:[Link][5]

  • Mechanism of Ring Transformation

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[6]

    • Source: N
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrimidine-4,5-dicarboxylic Acid Diethyl Ester Synthesis

This Technical Support Center guide is designed to address the specific challenges in synthesizing Pyrimidine-4,5-dicarboxylic acid diethyl ester (CAS: 2065-35-2). Unlike the more common 4-hydroxypyrimidines derived from...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed to address the specific challenges in synthesizing Pyrimidine-4,5-dicarboxylic acid diethyl ester (CAS: 2065-35-2).

Unlike the more common 4-hydroxypyrimidines derived from diethyl ethoxymethylenemalonate (DEEM), the 4,5-dicarboxylate requires specific attention to the carbon skeleton of the starting material (often involving diethyl ethoxymethyleneoxalacetate or similar 1,4-dicarbonyl equivalents).[1] The following guide synthesizes process chemistry principles with troubleshooting logic.

The Optimized Synthetic Protocol (The "Golden Path")[1]

To achieve high yields, one must move beyond standard textbook descriptions and address the instability of the intermediates.[1] The most robust route involves the condensation of Diethyl Ethoxymethyleneoxalacetate with Formamidine Acetate .[1]

Core Reaction Scheme
  • Precursor Formation: Diethyl oxalacetate is converted to Diethyl ethoxymethyleneoxalacetate (1) using Triethyl orthoformate (TEOF) and Acetic Anhydride.[1]

  • Cyclization: Compound (1) condenses with Formamidine Acetate (2) in the presence of a base (typically NaOEt or neutralized in situ) to form the target Pyrimidine-4,5-dicarboxylic acid diethyl ester (3) .[1]

ReactionScheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Diethyl Oxalacetate C Diethyl Ethoxymethyleneoxalacetate (Intermediate) A->C Reflux (ZnCl2 cat.) - EtOH B Triethyl Orthoformate + Ac2O B->C F Target: Pyrimidine-4,5-dicarboxylic acid diethyl ester C->F Condensation - EtOH, - AcOH D Formamidine Acetate D->F E Base (NaOEt/EtOH) E->F

Caption: Two-stage synthesis workflow. Note that the intermediate (C) is thermally unstable and sensitive to moisture.[1]

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users.

Category A: Low Yield (<40%)[1]

Q: I am following the standard protocol, but my isolated yield is consistently below 40%. Where am I losing product?

A: The loss usually occurs at two critical points: Intermediate Stability or Moisture Contamination .[1]

  • Check Your Intermediate (Diethyl Ethoxymethyleneoxalacetate):

    • The Issue: This intermediate polymerizes rapidly upon heating or standing.[1] If you are distilling it at high temperatures (>150°C), you are likely degrading a significant portion before the next step.

    • The Fix: Use the intermediate crude if possible.[1] If distillation is necessary, use high vacuum (<1 mmHg) to keep the pot temperature below 110°C.

  • Formamidine Source:

    • The Issue: Are you using Formamidine Hydrochloride or Acetate? The Hydrochloride salt is extremely deliquescent (absorbs water).[1] Water in the reaction hydrolyzes your ester groups to the acid, which may decarboxylate or remain water-soluble during workup.[1]

    • The Fix: Switch to Formamidine Acetate .[1][2][3] It is non-hygroscopic and commercially stable. If using the HCl salt, you must dry it under P2O5 before use.

Q: My reaction mixture turns into a black tar. What is happening?

A: "Tarring" is a symptom of uncontrolled polymerization or thermal decomposition .[1]

  • Exotherm Control: The condensation reaction is exothermic.[1] If you add the base or the amidine too quickly at reflux, the local heat spike causes the ethoxymethylene intermediate to polymerize with itself rather than the amidine.[1]

  • Protocol Adjustment: Add the solution of Diethyl Ethoxymethyleneoxalacetate dropwise to the Formamidine/Base mixture at a lower temperature (0–10°C), then slowly warm to reflux. This ensures the amidine is always in excess relative to the unreacted intermediate.

Category B: Impurity Profile

Q: I see a major impurity at M-28 (Mass Spec). What is it?

A: This is likely the Mono-ethyl ester (Ethyl pyrimidine-4-carboxylic acid-5-carboxylate or isomer).[1]

  • Cause: Hydrolysis due to wet solvent (Ethanol 95% instead of Absolute) or wet base.[1]

  • Remediation:[1][4] Use freshly distilled Absolute Ethanol and store Sodium Ethoxide in a desiccator.[1]

Q: I isolated a solid, but the NMR shows a missing ethyl group and an OH peak. Did I make the wrong molecule?

A: You likely synthesized 4-Hydroxypyrimidine-5-carboxylic acid ethyl ester .[1]

  • Critical Check: Did you use Diethyl Ethoxymethylenemalonate (DEEM) as your starting material?

  • The Trap: DEEM + Formamidine yields the 4-hydroxy derivative, NOT the 4,5-diester.[1] You must use the Oxalacetate derivative to retain the carbon skeleton required for the 4,5-dicarboxylate.[1]

Data & Purification Strategy

Solubility Profile
SolventSolubilityApplication
Water InsolubleWashing (removes salts)
Ethanol SolubleReaction Solvent
Dichloromethane SolubleExtraction
Hexane LowRecrystallization (if solid)
Diethyl Ether ModerateTrituration
Purification Workflow

The target diester is often an oil that solidifies slowly.[1] Standard crystallization often fails due to "oiling out."[1]

  • Quench: Evaporate EtOH, dissolve residue in DCM, wash with cold water (minimize ester hydrolysis).

  • Dry: Use Na2SO4 (MgSO4 is slightly acidic and can trap product).[1]

  • Distillation: If oil: High Vacuum Distillation (Kugelrohr is ideal).

    • Boiling Point: Expect ~140–150°C at 0.5 mmHg (Reference values vary, establish your own TGA).

  • Chromatography: If distillation degrades the product, use Flash Chromatography.[1]

    • Phase: Silica Gel 60.[1][4]

    • Eluent: Hexane:EtOAc (Gradient 9:1 to 7:3).[1]

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield / Impurity CheckSM Check Starting Material: Is it DEEM? Start->CheckSM WrongProd Result: 4-Hydroxy-5-ester (Wrong Product) CheckSM->WrongProd Yes RightSM SM is Oxalacetate deriv. CheckSM->RightSM No CheckState Physical State of Product: Black Tar or Clean Oil? RightSM->CheckState Tar Black Tar CheckState->Tar Oil Clean Oil / Low Yield CheckState->Oil SolTar Cause: Polymerization Fix: Slower addition, Lower Temp. Tar->SolTar SolOil Cause: Hydrolysis Fix: Dry Solvents, Check Amidine Salt Oil->SolOil

Caption: Diagnostic flow for identifying root causes of synthetic failure.

References

  • Bredereck, H., et al. (1962). "Syntheses with Acid Amides and Formamidine." Chemische Berichte, 95, 803.
  • Organic Syntheses. (1958).[1] "2-Mercapto-4-amino-5-carbethoxypyrimidine."[1] Org.[1][2][4][5][6][7][8] Syn. Coll. Vol. 4, p.566. Link (Demonstrates the critical handling of ethoxymethylene intermediates).

  • F.C. Taylor & W.A. Ehrhart. (1963).[1] "Formamidine Acetate."[1][2][5] Organic Syntheses, Coll.[5] Vol. 4, p.466. Link (Preparation and advantages of Acetate vs Hydrochloride salt).

  • GuideChem. (2025).[1] "Diethyl ethoxymethylenemalonate Synthesis and Properties." Link (Differentiation of starting materials).[1]

  • PubChem. "Pyrimidine-4,5-dicarboxylic acid diethyl ester (CAS 2065-35-2)."[1] Link (Chemical structure verification).[1]

Sources

Optimization

Optimizing reaction conditions for pyrimidine-4,5-dicarboxylate cyclization

Status: Operational Topic: Optimization of Cyclization Conditions for Fused Pyrimidine Systems Ticket ID: PYR-CYC-45-OPT Assigned Specialist: Senior Application Scientist Executive Summary & Mechanistic Insight The cycli...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of Cyclization Conditions for Fused Pyrimidine Systems Ticket ID: PYR-CYC-45-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The cyclization of pyrimidine-4,5-dicarboxylates (typically dimethyl or diethyl esters) is the critical gateway to synthesizing pyrimido[4,5-d]pyridazines (via hydrazines) and pyrimido[4,5-d]pyrimidines (pteridines, via amidines/guanidines).[1]

The Core Challenge: These diesters are "doubly activated" electrophiles. However, the reaction is frequently plagued by three failure modes:[1]

  • Hydrolysis: Competitive saponification of the esters to the dicarboxylic acid (which is unreactive toward nucleophilic attack under standard conditions).[1]

  • Regiochemical Scrambling: When using unsymmetrical nucleophiles (e.g., methylhydrazine), predicting which nitrogen attacks the C4 vs. C5 ester is electronically governed.[1]

  • Solubility-Reactivity Paradox: The starting diesters are often poorly soluble in alcohols at low temperatures but prone to decarboxylation or transesterification at high temperatures.

Troubleshooting Decision Tree

Before altering your parameters, identify your specific failure mode using the diagnostic logic below.

TroubleshootingTree Start Diagnostic Start: Low/No Yield CheckTLC Check TLC/LCMS vs. Starting Material (SM) Start->CheckTLC Result1 SM Unchanged CheckTLC->Result1 SM remains Result2 New Spot (Polar/Acidic) CheckTLC->Result2 Product mass - R group Result3 Complex Mixture/Tars CheckTLC->Result3 Many spots Solubility Issue: Solubility/Activation Action: Switch to DMF or MW heating Result1->Solubility Hydrolysis Issue: Saponification Action: Dry solvent, remove hydroxide bases Result2->Hydrolysis Decomp Issue: Thermal Decomp/Decarboxylation Action: Lower temp, use N2 atmosphere Result3->Decomp

Figure 1: Diagnostic workflow for initial reaction failure analysis.

Optimized Protocols

Protocol A: Microwave-Assisted Cyclization (Recommended)

Best for: Rapid library synthesis, overcoming solubility issues, and minimizing hydrolysis.[1]

Reagents:

  • Dimethyl pyrimidine-4,5-dicarboxylate (1.0 equiv)

  • Nucleophile (e.g., Hydrazine hydrate or Amidine HCl + Base) (1.2 – 1.5 equiv)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1] Note: For higher temps, use DMF.

Workflow:

  • Preparation: Dissolve the diester in EtOH (0.5 M concentration). If using an amidine hydrochloride, add 1.5 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.[1]

  • Irradiation: Seal in a microwave process vial.

    • Set Point: 120°C (Dynamic Power).

    • Hold Time: 10–15 minutes.[1]

    • Pressure Limit: 250 psi.[1]

  • Workup: Cool to room temperature (RT). The fused product often precipitates upon cooling.[1] Filter and wash with cold EtOH.

Protocol B: Conventional Reflux (Scale-Up)

Best for: Gram-scale batches where microwave volume is limited.

Workflow:

  • Activation: Dissolve diester in anhydrous EtOH.

  • Addition: Add the nucleophile dropwise at RT.

  • Reflux: Heat to reflux (78°C) for 4–12 hours. Monitor by TLC.

  • Critical Step: If SM remains but precipitation hasn't occurred, concentrate the solvent volume by 50% and cool to 0°C to force crystallization.[1]

Technical Q&A: Troubleshooting & Optimization

Category 1: Reactivity & Yield

Q: I see only starting material after 24 hours of reflux. What is wrong? A: The pyrimidine diester is likely suffering from poor solubility or low electrophilicity at the ester carbons due to electron donation from the pyrimidine ring nitrogens.

  • Fix 1 (Solvent): Switch from Ethanol to n-Butanol or DMF . This allows for higher reaction temperatures (110°C+), which is often the activation energy threshold for these fused systems.[1]

  • Fix 2 (Catalysis): Add a Lewis Acid catalyst (e.g., 5 mol% Sc(OTf)₃) or a mild Brønsted acid (Acetic Acid) if using hydrazine.[1] Protonation of the ester carbonyl or the pyrimidine nitrogen pulls electron density, making the carbonyl carbon more susceptible to nucleophilic attack.[1]

Q: My product is a "gummy" solid that won't filter. How do I purify it? A: This is common with amide/hydrazide intermediates that fail to close the second ring.

  • The Fix: Triturate the gum with Diethyl Ether or MTBE . This removes trapped solvent and induces crystallization.[1] If that fails, re-dissolve in minimal DMF and precipitate by slow addition of water (ensure pH is neutral to prevent hydrolysis).[1]

Category 2: Regioselectivity (The "Wrong Isomer" Issue)

Q: When reacting with Methylhydrazine, I get a mixture of isomers. Which one is which? A: Regioselectivity is dictated by the electrophilicity difference between C4 and C5.

  • Electronic Logic: The ester at C4 is adjacent to the pyrimidine ring nitrogen (N3), making it more electrophilic (inductive withdrawal) compared to C5.[1]

  • Nucleophilic Logic: The terminal -NH₂ of methylhydrazine is more nucleophilic than the substituted -NH(Me).

  • Outcome: The major kinetic product usually results from the attack of the -NH₂ (terminal) on the C4 ester .

  • Control: To shift selectivity, lower the temperature (0°C to RT). Higher temperatures promote equilibration to the thermodynamic product, which may differ.[1]

Category 3: Side Reactions

Q: LCMS shows a mass corresponding to the diacid (M-28 or M-56 depending on ester). Why? A: You have saponified your esters.[1] This happens if your solvent is "wet" or if you used a hydroxide base (NaOH/KOH).[1]

  • The Fix: Use anhydrous solvents. If a base is needed to free an amidine salt, use a non-nucleophilic organic base (DIPEA, DBU) or an alkoxide matching your ester (e.g., NaOMe for methyl esters) to prevent transesterification-hydrolysis cycles.[1]

Mechanistic Pathway (Hydrazine Cyclization)[1]

Understanding the mechanism clarifies why anhydrous conditions and temperature control are vital.[1]

Mechanism SM Pyrimidine-4,5-diester (Electrophile) Step1 Intermediate A: Mono-hydrazide Formation (Attack at C4) SM->Step1 Nucleophilic Attack Nu Hydrazine (Nucleophile) Nu->Step1 Step2 Intermediate B: Ring Closure (Intramolecular Attack on C5) Step1->Step2 -ROH (Elimination) SideRxn Hydrolysis/Saponification (If H2O present) Step1->SideRxn +H2O / Base Product Pyrimido[4,5-d]pyridazine (Cyclized Product) Step2->Product Tautomerization

Figure 2: Step-wise cyclization pathway. Note that the second step (Intramolecular Attack) is often the rate-determining step requiring thermal energy.

References

  • Microwave-Assisted Synthesis

    • Sadaphal, S. et al. "Microwave assisted synthesis of pyrimido[4,5-d]pyrimidine derivatives in dry media."[1] Letters in Organic Chemistry. (Demonstrates significant yield improvements and time reduction). 1

  • General Cyclization Strategies

    • Eid, E. M.[1][2][3] "Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction." Letters in Organic Chemistry, 2025.[1][3] (Highlights catalyst-free and solvent-free approaches). 3

  • Regioselectivity & Mechanism

    • Wang, H., et al. "Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones."[1][4] Tetrahedron Letters, 2015.[1][4] (Discusses the hydrazine-induced cyclization and substituent effects). 4[5][6][7]

  • Amidine Cyclization

    • Zhichkin, P., et al.[1][8] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[1][8] (Provides foundational knowledge on the precursor reactivity with amidines). 8[1][5][6][9][10]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Pyrimidine-4,5-dicarboxylic acid diethyl ester

Welcome to the technical support guide for the purification of Pyrimidine-4,5-dicarboxylic acid diethyl ester. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Pyrimidine-4,5-dicarboxylic acid diethyl ester. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to achieve high purity and yield in your crystallization experiments.

Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing Pyrimidine-4,5-dicarboxylic acid diethyl ester?

While direct quantitative solubility data for this specific molecule is not widely published, we can infer the best solvent choices from its structural features—a polar pyrimidine core and two non-polar ethyl ester groups—and from established protocols for analogous compounds. The ideal solvent is one where the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below[1][2].

Based on the purification of Diethyl Pyridine-2,5-dicarboxylate , a structurally similar diester, a mixed solvent system of diethyl ether and hexane is a highly effective starting point[3][4][5]. Other common solvents for pyrimidine derivatives that are worth screening include ethanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF[2][6].

A rule of thumb suggests that solvents containing the same functional group as the compound can be effective solubilizers; therefore, ethyl acetate is a logical choice for this ester[6].

Q2: How should I perform a preliminary solvent selection test?

Before committing your entire batch, it is crucial to perform small-scale solubility tests to identify the most suitable solvent or solvent pair[1].

Procedure:

  • Place a small amount of your crude compound (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, hexane, diethyl ether) dropwise at room temperature, until you have added about 0.5 mL. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Observe if the compound dissolves.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • An ideal single solvent will dissolve the compound when hot and yield a good quantity of crystals upon cooling.

  • For a mixed solvent system (e.g., diethyl ether/hexane), dissolve the compound in a minimal amount of the "good" solvent (diethyl ether) in which it is highly soluble. Then, slowly add the "poor" solvent (hexane), in which it is sparingly soluble, until the solution becomes cloudy (the point of saturation). Gently heat to clarify the solution, then allow it to cool slowly.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often due to excessively rapid cooling or a high concentration of impurities[1].

Troubleshooting Steps:

  • Reheat the solution to redissolve the oil completely[1].

  • Add a small amount of additional "good" solvent (1-2 mL) to slightly decrease the saturation of the solution[7]. This will lower the temperature at which crystallization begins.

  • Allow the solution to cool much more slowly. Insulating the flask with paper towels or placing it in a warm water bath that is allowed to cool to room temperature can promote slower crystal formation.

  • If the issue persists, consider that significant impurities may be depressing the melting point. A preliminary purification step, such as passing the crude material through a short plug of silica gel, may be necessary.

Q4: No crystals are forming, even after prolonged cooling. What are my options?

This phenomenon is known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature. It can often be resolved by inducing crystallization[6].

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth[6][7].

  • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution[6][7]. This provides a template for further crystal lattice formation.

  • Reduce Volume: If too much solvent was added, you can gently heat the solution to boil off a portion of the solvent to re-establish a saturated state. Be cautious not to evaporate too much.

  • Anti-Solvent Addition: If you are using a single solvent system, you can try adding a small amount of a miscible "poor" solvent (an anti-solvent) to decrease the overall solubility.

Q5: What should I do if my compound is only soluble in high-boiling point solvents like DMF or DMSO?

For compounds that are highly soluble in solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), standard cooling crystallization is often ineffective. In these cases, anti-solvent vapor diffusion is a superior technique[2][8].

This method involves dissolving the compound in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether, pentane, or dichloromethane)[2][8]. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting the slow growth of high-quality crystals[2].

Experimental Protocols
Protocol 1: Standard Recrystallization from a Mixed Solvent System (Diethyl Ether/Hexane)

This protocol is adapted from the successful purification of the structurally analogous Diethyl Pyridine-2,5-dicarboxylate[3][4][5].

  • Dissolution: Place the crude Pyrimidine-4,5-dicarboxylic acid diethyl ester into an appropriately sized Erlenmeyer flask. Add a minimal amount of diethyl ether (the "good" solvent) and gently warm the mixture to dissolve the solid completely.

  • Saturation: While the solution is warm, add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of diethyl ether, while warming, until the solution becomes clear again. The goal is to be at the exact point of saturation at the elevated temperature.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals[2].

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield[9].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[2][9].

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities clinging to the crystal surfaces[9].

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a watch glass to air-dry.

Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting cluster_start Initial Steps cluster_cooling Crystallization cluster_outcome Outcomes & Troubleshooting Start Crude Compound SelectSolvent Perform Small-Scale Solvent Tests Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve Cool Cool Slowly to RT, Then Ice Bath Dissolve->Cool Check Crystals Formed? Cool->Check Success Isolate, Wash, & Dry Crystals Check->Success Yes OiledOut Compound Oiled Out? Check->OiledOut No NoCrystals Induce Crystallization: - Scratch Flask - Add Seed Crystal NoCrystals->Cool Retry Cooling OiledOut->NoCrystals No Reheat Reheat Solution & Add More 'Good' Solvent OiledOut->Reheat Yes Reheat->Cool Retry Cooling

Sources

Optimization

Scaling up synthesis of Diethyl pyrimidine-4,5-dicarboxylate

Technical Support Center: Scalable Synthesis of Diethyl Pyrimidine-4,5-dicarboxylate Case ID: PYR-45-SCALE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of Diethyl Pyrimidine-4,5-dicarboxylate

Case ID: PYR-45-SCALE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Selection

User Query: "How do I scale up the synthesis of Diethyl pyrimidine-4,5-dicarboxylate without losing yield or purity?"

Technical Assessment: The synthesis of Diethyl pyrimidine-4,5-dicarboxylate (CAS: 19815-10-2) is distinct from the more common Hantzsch pyridine synthesis.[1] The most robust, scalable route is the Bredereck-type synthesis , utilizing Diethyl ethoxymethyleneoxalacetate (DEEMO) as the critical electrophile and Formamidine Acetate as the dinucleophile.[1]

The Core Challenge: The primary failure mode in scale-up is the degradation of the DEEMO intermediate due to moisture sensitivity and thermal instability, leading to "tar" formation and low yields.[1]

Reaction Workflow & Logic (Visualized)

The following diagram outlines the critical path and decision nodes for the synthesis.

G Start Start: Raw Materials Step1 Step 1: DEEMO Formation (Diethyl oxalacetate + TEOF) Start->Step1 QC1 QC Point: Check DEEMO Purity (Is it an oil or solid?) Step1->QC1 QC1->Step1 Fail (Hydrolysis detected) Step2 Step 2: Cyclocondensation (DEEMO + Formamidine Acetate) QC1->Step2 Pass (>90% pure) Exotherm Critical Control: Manage Exotherm (< 10°C rise) Step2->Exotherm Workup Work-up: Ethanol Removal & Neutralization Exotherm->Workup Purification Purification: High Vac Distillation or Crystallization Workup->Purification

Figure 1: Process flow for the synthesis of Diethyl pyrimidine-4,5-dicarboxylate highlighting the critical Quality Control (QC) point at the DEEMO intermediate stage.

Detailed Protocol & Troubleshooting Guide

Module A: Preparation of Diethyl Ethoxymethyleneoxalacetate (DEEMO)

The success of the pyrimidine ring closure depends entirely on the quality of this intermediate.[1]

Protocol:

  • Charge: Diethyl oxalacetate (sodium salt or free ester) and Triethyl orthoformate (TEOF) (1.5 equiv) in Acetic Anhydride (2.0 equiv).

  • Reaction: Reflux for 2–4 hours.

  • Isolation: Remove volatiles under reduced pressure. Do not overheat.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Low Yield of DEEMO Moisture in reagents.[1]Ensure TEOF and Acetic Anhydride are fresh.[1] Water hydrolyzes DEEMO back to oxalacetate.[1]
Dark/Black Oil Thermal polymerization.[1]Do not exceed 130°C bath temperature during distillation. Use high vacuum to lower boiling point.[1]
Solidification High purity.[1]Pure DEEMO can solidify (mp ~45-50°C).[1] This is a good sign. If it remains an oil, it may still be usable if >90% pure by NMR.
Module B: Pyrimidine Ring Closure (The Scale-Up Step)

Protocol:

  • Solvent: Dissolve Formamidine Acetate (1.1 equiv) in absolute Ethanol.

  • Addition: Add the crude DEEMO slowly to the formamidine solution.

    • Scale-up Note: This reaction is exothermic.[1] On a >100g scale, use a dropping funnel and maintain internal temp < 40°C.

  • Completion: Stir at reflux for 3–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Work-up: Evaporate Ethanol. The residue will be the acetate salt/crude product.[1] Partition between water and Dichloromethane (DCM).[1] Neutralize aqueous layer with NaHCO3 to ensure free base extraction.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Violent Exotherm Rapid addition of DEEMO.STOP. Cool the reactor. Add DEEMO as a solution in EtOH, not neat, to increase heat capacity.
Emulsion during extraction Amphiphilic nature/pH.[1]The product has basic nitrogens.[1] Ensure the aqueous layer is pH ~8.[1] Filter through Celite if fine solids persist.[1]
Product is an Oil Normal physical state.[1]Diethyl pyrimidine-4,5-dicarboxylate is often a viscous oil that solidifies slowly.[1]
"Hantzsch" Impurities Wrong starting material.Ensure you did not use an aldehyde/urea (Biginelli conditions).[1] You must use Formamidine.[1]

Critical Impurity Profiling

When analyzing your final product (HPLC/NMR), look for these specific impurities:

  • Diethyl Oxalacetate: Result of DEEMO hydrolysis.[1]

    • Detection: 1H NMR signals at δ 3.8 (CH2) and lack of aromatic proton.[1]

  • Triethyl Orthoformate oligomers: Result of incomplete distillation in Step 1.

    • Detection: Aliphatic multiplets in NMR.[1]

  • Regioisomers: Rare with Formamidine, but if using substituted amidines, 4,5 vs 5,4 substitution becomes relevant.

Physical Properties for Verification

PropertyValue/DescriptionNote
Appearance Pale yellow oil or low-melting solidOften solidifies upon storage at -20°C.
Boiling Point ~160-170°C @ 1-2 mmHgHigh vacuum required for distillation.[1]
1H NMR (CDCl3) Pyrimidine protons: ~δ 9.2 (s, 1H, H-2), ~δ 9.4 (s, 1H, H-6)The two aromatic protons are distinct singlets.[1]
CAS Number 19815-10-2 Warning:[1] Do not confuse with pyridine analogs.[1]

Safety & Engineering Controls (Scale-Up)

  • Formamidine Acetate: Irritant.[1] Hygroscopic. Store in a desiccator.

  • Acetic Anhydride: Lachrymator.[1][2] Use essentially strictly in a fume hood.

  • Gas Evolution: The formation of DEEMO releases ethanol and acetic acid byproducts; ensure condenser capacity is sufficient for reflux.[1]

References

  • Bredereck, H., et al. "Syntheses with Acid Amides and Formamidine." Chemische Berichte, vol. 95, 1962, pp. 803.
  • Baran, P. S., et al. "One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents."[1] Heterocycles, vol. 70, 2006, pp. 581-586.[1] Link

  • Organic Syntheses. "Formamidine Acetate." Org.[1][2][3] Synth. 1955, 35, 69. Link (Preparation of the critical reagent).[1]

  • PubChem. "Diethyl 4,5-pyrimidinedicarboxylate (Compound CID: 90460)."[1] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Spectrum of Diethyl Pyrimidine-4,5-dicarboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is paramount. Diethyl py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is paramount. Diethyl pyrimidine-4,5-dicarboxylate, a molecule of significant interest due to the prevalence of the pyrimidine core in bioactive compounds, presents a unique spectral signature.[1][2][3] This guide provides a comprehensive interpretation of its Fourier-Transform Infrared (FTIR) spectrum, grounded in fundamental spectroscopic principles and comparative data analysis. As senior application scientists, we move beyond mere peak identification to understand the causality behind the spectral features, ensuring a robust and reliable analytical workflow.

The Molecular Blueprint: Understanding the Vibrational Modes of Diethyl Pyrimidine-4,5-dicarboxylate

The FTIR spectrum of a molecule is a direct manifestation of its vibrational modes. For Diethyl pyrimidine-4,5-dicarboxylate, the key structural features that will dominate the spectrum are:

  • The pyrimidine ring , a heteroaromatic system.

  • Two diethyl ester functional groups at positions 4 and 5.

Each of these components gives rise to characteristic absorption bands. The interpretation of the spectrum, therefore, involves the deconvolution of these contributions.

Visualizing the Structure

To fully appreciate the origin of the vibrational modes, a clear understanding of the molecular structure is essential.

Caption: Molecular structure of Diethyl pyrimidine-4,5-dicarboxylate.

Deconstructing the Spectrum: A Region-by-Region Analysis

An FTIR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[4]

This region is characterized by stretching vibrations of specific bonds and provides the most direct evidence for the presence of key functional groups.

Frequency Range (cm⁻¹) Vibrational Mode Expected Appearance Rationale and Comparative Insights
3100-3000Aromatic C-H StretchWeak to medium, sharp peaksThese absorptions arise from the C-H bonds on the pyrimidine ring. Their position just above 3000 cm⁻¹ is characteristic of sp² hybridized carbon-hydrogen bonds.
3000-2850Aliphatic C-H StretchMedium to strong, sharp peaksThese peaks are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups of the ester moieties. The presence of multiple peaks in this region is expected due to the CH₂ and CH₃ groups.[3]
1750-1735 Ester C=O Stretch Very strong, sharp peak This is the most prominent and diagnostic peak in the spectrum. The carbonyl group of the ester is highly polar, leading to a strong absorption. For aliphatic esters like this, the peak is typically found in this range.[5][6] The presence of two ester groups may lead to a single, intense, slightly broadened peak or two very closely spaced peaks.
1650-1500C=N and C=C Ring StretchMedium to strong, multiple sharp peaksThe pyrimidine ring contains both C=N and C=C bonds, which will give rise to a series of absorptions in this region. These are characteristic of aromatic and heteroaromatic ring systems.[2][3] For comparison, simpler pyrimidine derivatives also show characteristic ring vibrations in the 1500–1600 cm⁻¹ region.[2]

This region contains a wealth of information from complex vibrational modes, including bending and stretching vibrations of the entire molecular skeleton. While individual peak assignments can be challenging, the overall pattern is unique to the molecule.

Frequency Range (cm⁻¹) Vibrational Mode Expected Appearance Rationale and Comparative Insights
1300-1000 Ester C-O Stretch Strong, multiple peaks Esters characteristically show two C-O stretching bands. One corresponds to the C-O bond between the carbonyl carbon and the oxygen, and the other to the O-C bond of the ethyl group.[5][6] These are typically strong and sharp.
1475-1450CH₂ ScissoringMediumBending vibration of the methylene groups in the ethyl esters.
1400-1350CH₃ BendingMediumSymmetric and asymmetric bending vibrations of the methyl groups.
Below 1000Ring Bending and DeformationMultiple weak to medium peaksThese complex vibrations are characteristic of the substituted pyrimidine ring and contribute to the unique fingerprint of the molecule.
Comparative Analysis: Learning from Analogs

To build confidence in our spectral interpretation, we can compare the expected spectrum of Diethyl pyrimidine-4,5-dicarboxylate with the known spectral features of related compounds.

  • Comparison with Simple Esters (e.g., Ethyl Acetate): Ethyl acetate exhibits a strong C=O stretch around 1740 cm⁻¹ and strong C-O stretches between 1250 and 1050 cm⁻¹.[5] This confirms our assignment of the most intense peaks in the spectrum of our target molecule to the ester functional groups.

  • Comparison with Pyrimidine: The parent pyrimidine molecule displays characteristic ring stretching vibrations in the 1570-1400 cm⁻¹ region.[7] The presence of substituents, as in our case, will shift these peaks and introduce new ones, but the general location of these ring modes is a reliable indicator of the pyrimidine core. Other pyrimidine derivatives also show C=N ring stretches between 1600–1650 cm⁻¹.[2][3]

  • Comparison with other Diethyl Esters: The FTIR spectra of other diethyl esters, such as diethyl phthalate, also show the characteristic strong C=O and C-O stretching bands, reinforcing the assignments for Diethyl pyrimidine-4,5-dicarboxylate.

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

To obtain a high-quality FTIR spectrum of Diethyl pyrimidine-4,5-dicarboxylate, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by incorporating background correction and ensuring sample purity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation start Start: Obtain pure sample prep_solid For solid sample: Prepare KBr pellet or ATR crystal start->prep_solid prep_solution For solution: Use appropriate IR-transparent solvent start->prep_solution background 1. Collect background spectrum (empty sample compartment) prep_solid->background prep_solution->background sample_scan 2. Place sample in beam path background->sample_scan collect_data 3. Collect sample spectrum (co-add multiple scans for S/N improvement) sample_scan->collect_data process 4. Perform background subtraction collect_data->process analyze 5. Identify and label major peaks process->analyze compare 6. Compare with reference spectra and theoretical predictions analyze->compare report End: Generate report with interpreted spectrum compare->report

Caption: Experimental workflow for FTIR analysis.

  • Sample Preparation:

    • For Solid Samples (KBr Pellet): Grind a small amount of Diethyl pyrimidine-4,5-dicarboxylate with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet. KBr is used as it is transparent in the mid-IR region.

    • For Solid Samples (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and apply pressure to ensure good contact.

    • For Solution Samples: Dissolve the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use an appropriate liquid cell.

  • Background Spectrum Acquisition: Before running the sample, a background spectrum of the empty sample holder (or pure solvent) must be collected. This allows for the subtraction of atmospheric (CO₂, H₂O) and solvent absorptions from the sample spectrum.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample compartment and collect the spectrum. For improved signal-to-noise ratio, it is advisable to co-add multiple scans (e.g., 16 or 32).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum of the compound.

  • Spectral Interpretation:

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

    • Assign these bands to the corresponding functional groups and vibrational modes as detailed in the tables above.

    • Compare the obtained spectrum with a library of known spectra to confirm the identity and purity of the compound.[4]

Conclusion: A Confident Identification

The FTIR spectrum of Diethyl pyrimidine-4,5-dicarboxylate is a powerful tool for its structural confirmation. The key diagnostic features are the very strong C=O stretching vibration of the ester groups around 1750-1735 cm⁻¹, the strong C-O stretching bands between 1300-1000 cm⁻¹, and the characteristic C=N and C=C stretching vibrations of the pyrimidine ring in the 1650-1500 cm⁻¹ region. The aliphatic C-H stretches of the ethyl groups will also be clearly visible between 3000-2850 cm⁻¹. By following a systematic approach to spectral interpretation and a robust experimental protocol, researchers can confidently identify and characterize this important heterocyclic compound.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Photonics. [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5037. [Link]

  • El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]

  • Drozd, M., et al. (2016). Crystal structure, conformation and vibrational characteristics of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) – A new pharmaceutical cure. Arabian Journal of Chemistry, 9, S1129-S1141. [Link]

  • ResearchGate. (2016, March 15). Crystal structure, conformation and vibrational characteristics of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) - A new pharmaceutical cure. [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyrimidine Diesters

Executive Summary In the realm of heterocyclic drug discovery, Pyrimidine Diesters —specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) produced via the Biginelli reaction—represent a privileged scaffold exhibiting calc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of heterocyclic drug discovery, Pyrimidine Diesters —specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) produced via the Biginelli reaction—represent a privileged scaffold exhibiting calcium channel blocking, anticancer, and antiviral activities. However, their structural similarity to 1,4-dihydropyridine (DHP) diesters (Hantzsch esters) necessitates rigorous analytical differentiation.

This guide objectively compares the mass spectrometry (MS) fragmentation patterns of pyrimidine diesters against their pyridine analogues and contrasts the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) in elucidating their structures. We provide experimental evidence that the Retro-Diels-Alder (RDA) reaction is the diagnostic "fingerprint" for pyrimidine diesters, a feature often absent or suppressed in stable pyridine analogues.

Technical Deep Dive: Fragmentation Mechanics

To accurately identify pyrimidine diesters, one must understand the causality behind their gas-phase dissociation. Unlike simple esters which fragment primarily via alpha-cleavage or McLafferty rearrangements, the pyrimidine core dictates the fragmentation pathway through ring instability.

The Diagnostic Pathway: Retro-Diels-Alder (RDA)

The most critical mechanistic insight for researchers is the Retro-Diels-Alder (RDA) fragmentation.

  • Mechanism: Upon ionization, the non-aromatic DHPM ring undergoes a concerted or stepwise ring opening.

  • Result: The ring splits into two fragments: a neutral isocyanate/urea species and a charged diene/styrene derivative (or vice versa, depending on proton affinity).

  • Significance: This pathway is structurally specific to the DHPM core. Aromatized pyrimidines or pyridines typically do not undergo RDA under standard ESI conditions, making this a binary "Yes/No" filter for scaffold validation.

Competing Pathways: Ester Cleavage & Aromatization
  • Ester Loss: Side-chain esters (e.g., ethyl carboxylates) undergo standard losses of alkoxy radicals (

    
    , EI) or neutral alcohols (
    
    
    
    , ESI).
  • Aromatization: In ESI-MS, DHPMs often lose

    
     (observed as 
    
    
    
    ) to form the fully aromatic pyrimidine cation, a stable sink that resists further fragmentation.

Comparative Analysis: Pyrimidine Diesters vs. Alternatives

Comparison 1: Structural Analogues (Pyrimidine vs. Pyridine Diesters)

The primary challenge in synthesis is distinguishing Biginelli products (Pyrimidines, 2 nitrogens) from Hantzsch byproducts (Pyridines, 1 nitrogen).

FeaturePyrimidine Diesters (DHPMs) Pyridine Diesters (Hantzsch) Differentiation Logic
Nitrogen Count 2 Nitrogens1 NitrogenNitrogen Rule: Even mass

= Odd nitrogens (if

); Odd

= Even N.
Primary Fragment RDA Cleavage (Ring splitting)Aromatization (Loss of

or substituent)
DHPMs are inherently less stable and "unzip" via RDA; DHPs prefer to aromatize.
Base Peak (EI) Often the aryl cation or RDA fragmentOften the aromatized pyridine ion (

)
Pyridine aromaticity is a stronger driving force than Pyrimidine RDA in EI.
C4-Substituent Loss Prominent (Loss of Aryl group)Dominant (Loss of C4-Aryl to aromatize)Both lose the C4 group, but DHPMs do so after or in competition with RDA.
Comparison 2: Ionization Techniques (EI vs. ESI)
ParameterElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS) Verdict
Energy Regime Hard (~70 eV)Soft (Thermal/Collisional)ESI is superior for preserving the labile dihydropyrimidine ring for MS/MS interrogation.
Molecular Ion Weak or Absent (

)
Strong (

or

)
ESI provides definitive MW confirmation; EI often shows only fragments.
Fragmentation Radical-driven (

); complex rearrangements.
Proton-driven (

); predictable neutral losses.
ESI-MS/MS allows controlled energy ramping to distinguish isomers.

Visualizing the Mechanism

The following diagram illustrates the competing fragmentation pathways for a generic Diethyl 4-aryl-3,4-dihydropyrimidine-2-one-5,6-dicarboxylate.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Dihydropyrimidine Core) RDA_Transition Retro-Diels-Alder (RDA) Transition State Precursor->RDA_Transition Primary Pathway (Ring Unzipping) Aromatization Oxidative Aromatization Loss of H2 Precursor->Aromatization Competing Pathway (High Temp/Voltage) Ester_Cleavage Ester Hydrolysis/Loss (-EtOH / -CO) Precursor->Ester_Cleavage Secondary Pathway Fragment_A Fragment A (Enamine/Styrene Cation) RDA_Transition->Fragment_A Charge Retention Fragment_B Neutral Loss (Isocyanate/Urea) RDA_Transition->Fragment_B Neutral Loss Aromatic_Ion Aromatic Pyrimidine Ion [M+H-2]+ Aromatization->Aromatic_Ion Ester_Fragment Acylium Ion [M+H-46]+ Ester_Cleavage->Ester_Fragment

Caption: Figure 1. Competing ESI-MS/MS fragmentation pathways for Dihydropyrimidine diesters. The RDA pathway is diagnostic for the non-aromatic ring.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the RDA fragment is not observed, the compound is likely fully aromatized or oxidized.

Materials
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Standard: Monastrol (commercial DHPM reference).

Workflow Steps
  • Sample Prep: Dilute sample to 1 µg/mL in solvent. Avoid high temperatures to prevent thermal aromatization before ionization.

  • Source Optimization (ESI+):

    • Capillary Voltage: 3.0 kV (Keep low to minimize in-source fragmentation).

    • Cone Voltage: 20 V.

    • Validation Check: Ensure the parent ion

      
       is the base peak. If 
      
      
      
      is dominant, lower the source temperature.
  • MS/MS Acquisition:

    • Select precursor

      
      .[1]
      
    • Apply Collision Energy (CE) Ramp: 10 -> 40 eV.

  • Data Interpretation (The Decision Tree):

    • Step A: Check for

      
      . High abundance indicates oxidative instability.
      
    • Step B: Look for RDA Product .[2] Calculate Mass:

      
      .
      
      • Example: For a urea bridge (

        
        ), loss is often 43 Da (HNCO) or larger substituted fragments.
        
    • Step C: Check Ester Loss.[2] Loss of 46 Da (Ethanol) or 28 Da (CO) confirms ester presence.

Differentiation Logic Diagram

DecisionTree Start Unknown Diester Sample (ESI+ MS Spectrum) Check_N Apply Nitrogen Rule Is [M+H]+ Odd? Start->Check_N Pyridine Even N (likely 1) Suspect Pyridine (Hantzsch) Check_N->Pyridine No (Even Mass) Pyrimidine Odd N (likely 2) Suspect Pyrimidine (Biginelli) Check_N->Pyrimidine Yes (Odd Mass) Check_RDA Perform MS/MS (CID) Observe RDA Fragment? Pyrimidine->Check_RDA Confirm_DHPM Confirmed: Dihydropyrimidine Diester Check_RDA->Confirm_DHPM Yes (Ring Split) Confirm_Aromatic Confirmed: Aromatized Pyrimidine Check_RDA->Confirm_Aromatic No (Only H2/Ester Loss)

Caption: Figure 2. Logical workflow for differentiating Pyrimidine diesters from Pyridine analogues using MS data.

References

  • Salem, M. A. I., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines."[3] International Journal of Materials and Chemistry. Link

  • Kazdan, E. M., et al. (1982). "The EI induced fragmentation of 2-pyrimidinone and several N(1)-substituted derivatives."[4] Canadian Journal of Chemistry.[4] Link

  • Holčapek, M., et al. (2008). "Fragmentation behavior of pyrimidine and purine bases." Journal of Mass Spectrometry. (Cited for general RDA mechanisms in heterocycles).
  • Kappe, C. O. (2000). "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry. (Context for DHPM drug relevance).

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Maxima of Pyrimidine-4,5-dicarboxylic acid diethyl ester

Executive Summary Pyrimidine-4,5-dicarboxylic acid diethyl ester (CAS: 1989-66-8) is a critical heterocyclic intermediate utilized in the synthesis of fused ring systems such as pteridines, biopterins, and purine analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine-4,5-dicarboxylic acid diethyl ester (CAS: 1989-66-8) is a critical heterocyclic intermediate utilized in the synthesis of fused ring systems such as pteridines, biopterins, and purine analogs. Its precise UV-Vis spectral characterization is essential for purity assessment, reaction monitoring, and structural validation during drug development.

This guide provides a technical analysis of the compound's absorption maxima (


), comparing it against structural analogs to elucidate substituent effects. It establishes a self-validating experimental protocol for spectral determination, ensuring reproducibility across different solvent systems.

Key Spectral Insight: While unsubstituted pyrimidine exhibits maxima at 240 nm (


) and 270 nm  (

), the introduction of ethoxycarbonyl groups at the 4 and 5 positions induces a bathochromic shift. The diethyl ester typically displays a dominant absorption band in the 260–275 nm range in polar protic solvents (e.g., Ethanol), attributed to the extended conjugation of the pyrimidine ring with the ester carbonyls.

Spectral Characterization & Comparative Analysis

The UV-Vis profile of Pyrimidine-4,5-dicarboxylic acid diethyl ester is governed by the electronic perturbations of the pyrimidine nucleus by the electron-withdrawing ester groups.

Comparative Absorption Data

The following table contrasts the target molecule with its parent compound and mono-substituted analogs to highlight the impact of substitution patterns.

CompoundStructure

(nm)
SolventTransition Assignment
Pyrimidine (Parent)Unsubstituted240, 270 (weak)Methanol

,

Pyrimidine-4-carboxylic acid Mono-substituted256PBS (pH 7.2)

(Red-shifted)
Pyrimidine-4,5-dicarboxylic acid diethyl ester Target (Di-ester) 265 ± 5 *Ethanol

(Conjugated)
Dimethyl 2,5-pyridinedicarboxylate Analog (Pyridine)271Methanol

*Note: Exact maxima are solvent-dependent. The 265 ± 5 nm range is the expected window based on the bathochromic shift from the mono-acid (256 nm) and structural analogy to the pyridine dicarboxylate (271 nm).

Electronic Transition Mechanism

The absorption spectrum is dominated by two primary transitions:

  • 
     Transition (High Intensity):  The conjugation of the ester carbonyl groups (
    
    
    
    ) with the aromatic pyrimidine ring lowers the energy gap between the HOMO and LUMO, resulting in a red shift (bathochromic) from 240 nm to the 260–270 nm region.
  • 
     Transition (Low Intensity):  A weaker band or shoulder may appear around 300 nm, arising from the excitation of non-bonding electrons on the ring nitrogens. This band is often obscured by the intense 
    
    
    
    band or quenched in protic solvents due to hydrogen bonding.
Solvatochromic Effects
  • Polar Protic Solvents (MeOH, EtOH): Stabilize the ground state of

    
     transitions via hydrogen bonding, causing a hypsochromic (blue) shift  of the 
    
    
    
    band. The
    
    
    band typically undergoes a slight bathochromic (red) shift .
  • Non-Polar Solvents (Hexane, Acetonitrile): Reveal the fine structure of the bands and may allow resolution of the weak

    
     transition.
    

Experimental Protocol: Self-Validating Spectral Determination

Objective: To accurately determine the


 and molar extinction coefficient (

) of Pyrimidine-4,5-dicarboxylic acid diethyl ester.
Materials & Reagents
  • Analyte: Pyrimidine-4,5-dicarboxylic acid diethyl ester (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (UV cutoff < 210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass cuvettes below 300 nm.

Step-by-Step Methodology
  • Baseline Correction (Blanking):

    • Fill two matched quartz cuvettes with pure ethanol.

    • Place them in the sample and reference holders.

    • Run a baseline scan from 200 nm to 400 nm to zero the instrument.

  • Stock Solution Preparation (1 mM):

    • Weigh exactly 2.66 mg of Pyrimidine-4,5-dicarboxylic acid diethyl ester (MW: 266.25 g/mol ).

    • Dissolve in 10.0 mL of ethanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Solution Preparation (50 µM):

    • Transfer 500 µL of the Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with ethanol. Mix by inversion.

  • Measurement:

    • Rinse the sample cuvette with the Working Solution.

    • Fill the cuvette with Working Solution and place it in the sample holder.

    • Scan from 200 nm to 400 nm at a scan speed of 200 nm/min.

  • Validation (Linearity Check):

    • Prepare two additional dilutions (25 µM and 10 µM).

    • Measure absorbance at the observed

      
      .
      
    • Plot Absorbance vs. Concentration. A linear regression with

      
       confirms the validity of the Beer-Lambert Law (
      
      
      
      ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No peaks observed Concentration too lowIncrease concentration to 100 µM.
Absorbance > 2.0 Detector saturationDilute sample (aim for Abs 0.5 – 1.0).
Noisy baseline < 220 nm Solvent absorptionUse UV-grade solvents (check cutoff).
Shift in

pH sensitivityEnsure solvent is neutral; trace acid/base can protonate ring nitrogens.

Visualization: Workflow & Mechanism

Spectral Analysis Workflow

The following diagram illustrates the logical flow for characterizing the UV-Vis spectrum and validating the data.

UV_Analysis_Workflow Start Start: Sample Preparation Solvent Select Solvent (Ethanol/MeOH) Start->Solvent Blank Baseline Correction (200-400 nm) Solvent->Blank Scan Acquire Spectrum (50 µM Solution) Blank->Scan Analyze Identify Lambda Max (Expected: 260-275 nm) Scan->Analyze Validate Linearity Check (Beer-Lambert Law) Analyze->Validate Validate->Scan If R² < 0.99 (Re-dilute)

Caption: Operational workflow for the precise determination and validation of UV-Vis absorption maxima.

Electronic Transition Diagram

This diagram visualizes the energy transitions responsible for the spectral bands.

Energy_Transitions cluster_0 Effect of Ester Substitution Ground Ground State (S0) π and n electrons Excited_Pi Excited State (S1) π* (Antibonding) Ground->Excited_Pi π -> π* Transition (~265 nm, Strong) Excited_N Excited State (S2) π* (Antibonding) Ground->Excited_N n -> π* Transition (~300 nm, Weak) Note Conjugation lowers energy gap Red-shifting the π->π* band

Caption: Energy level diagram showing the primary electronic transitions. The ester conjugation stabilizes the


 orbital, reducing the energy required for excitation.

References

  • National Institute of Standards and Technology (NIST). (2023). Pyrimidine, 4-methyl- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Dimethyl 3,4-pyridinedicarboxylate Spectral Data. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Brown, D. J. (1962). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 16). Wiley-Interscience. (Foundational text on pyrimidine spectroscopy).
Comparative

A Comparative Guide to Reference Standards for the Analysis of Diethyl Pyrimidine-4,5-dicarboxylate

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of Diethyl p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of Diethyl pyrimidine-4,5-dicarboxylate, a crucial intermediate in various synthetic pathways. The quality of the reference standard directly impacts the accuracy, reproducibility, and validity of analytical methods, making an informed selection critical for regulatory compliance and successful research outcomes.

The Critical Role of Reference Standards

Diethyl pyrimidine-4,5-dicarboxylate is a key building block in the synthesis of a range of biologically active molecules. As with any pharmaceutical intermediate, stringent quality control is necessary to ensure the final active pharmaceutical ingredient (API) is free from harmful impurities and meets all regulatory requirements.[1] A well-characterized reference standard is the cornerstone of this quality control, serving as the benchmark against which all in-process and final materials are measured.

The choice of reference standard dictates the level of confidence in analytical results. A high-purity, extensively characterized standard enables the accurate quantification of the main component and the reliable identification and quantification of impurities. Conversely, a poorly characterized standard can lead to inaccurate assays, overlooked impurities, and potential batch failures, ultimately delaying development timelines and compromising patient safety.

Comparison of Reference Standard Grades

The selection of a reference standard often involves a choice between different grades, each with a different level of characterization and associated cost. This section compares a hypothetical "High-Purity Certified Reference Material (CRM)" with a "Research Grade" standard for Diethyl pyrimidine-4,5-dicarboxylate.

FeatureHigh-Purity Certified Reference Material (CRM)Research Grade StandardSignificance in Analysis
Purity (Assay) Typically ≥99.5% with a stated uncertainty. Determined by a mass balance approach or quantitative NMR (qNMR).Often ≥95-98%. Purity may be determined by a single method (e.g., HPLC peak area).A higher, well-defined purity minimizes the contribution of the standard to the uncertainty of the analytical measurement.
Certificate of Analysis (CoA) Comprehensive CoA including purity, identity confirmation (¹H NMR, ¹³C NMR, MS, IR), residual solvents, water content, and heavy metals.[2][3][4][5][6]Basic CoA may only provide identity confirmation and an approximate purity.A detailed CoA provides a complete picture of the standard's quality and allows for the correction of assay values for purity.
Traceability Traceable to national or international standards (e.g., NIST, USP).Generally not traceable.Traceability is often a requirement for regulatory submissions and ensures consistency across different laboratories and time points.
Impurity Profile Known impurities are identified and quantified.Impurity profile is often unknown or not reported.Knowledge of potential impurities in the reference standard is crucial for developing specific and selective analytical methods.
Cost HigherLowerThe initial cost of a CRM is higher, but it can prevent costly rework and delays associated with using a less characterized standard.

Experimental Protocols for Analysis

The following section details recommended starting protocols for the analysis of Diethyl pyrimidine-4,5-dicarboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are suitable for assay determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a versatile and widely used technique for the analysis of pyrimidine derivatives.[7] A reversed-phase method is generally suitable for a compound with the polarity of Diethyl pyrimidine-4,5-dicarboxylate.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 0.1 mg/mL in Acetonitrile) injection Inject 10 µL prep_std->injection prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL in Acetonitrile) prep_sample->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Isocratic Mobile Phase (e.g., Acetonitrile:Water 60:40 v/v) detection UV Detection at 254 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Assay and Impurity Levels integration->calculation

Caption: Workflow for the HPLC-UV analysis of Diethyl pyrimidine-4,5-dicarboxylate.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume/volume ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of the Diethyl pyrimidine-4,5-dicarboxylate reference standard and dissolve it in acetonitrile to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a final concentration of 0.1 mg/mL in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the assay of Diethyl pyrimidine-4,5-dicarboxylate in the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Impurities can be quantified based on their peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[8] It is particularly useful for identifying unknown impurities.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 10 µg/mL in Ethyl Acetate) injection Inject 1 µL (Splitless) prep_std->injection prep_sample Prepare Sample Solution (e.g., 10 µg/mL in Ethyl Acetate) prep_sample->injection gcms_system GC-MS System column DB-5ms Column (e.g., 30 m x 0.25 mm, 0.25 µm) temp_program Temperature Program (e.g., 100°C to 280°C) ms_detection Mass Spectrometry Detection (Scan mode) injection->ms_detection tic Obtain Total Ion Chromatogram (TIC) ms_detection->tic mass_spectra Extract Mass Spectra tic->mass_spectra identification Identify Peaks via Library Search mass_spectra->identification quantification Quantify using TIC or Extracted Ion Chromatograms identification->quantification

Caption: Workflow for the GC-MS analysis of Diethyl pyrimidine-4,5-dicarboxylate.

Step-by-Step Protocol:

  • Standard Solution Preparation: Prepare a stock solution of the Diethyl pyrimidine-4,5-dicarboxylate reference standard in a volatile organic solvent such as ethyl acetate at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 10 µg/mL.[8]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a final concentration of approximately 10 µg/mL in ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Scan Range: 50-500 amu.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify the Diethyl pyrimidine-4,5-dicarboxylate peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the main component and impurities based on their peak areas in the TIC or by using extracted ion chromatograms for greater selectivity.

Method Validation: A Crucial Step for Reliable Results

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[9] The validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.

Key Validation Parameters for the HPLC-UV Method:

ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.Analyze a placebo (matrix without the analyte), the reference standard, and a sample spiked with known impurities. The analyte peak should be well-resolved from all other peaks.
Linearity The correlation coefficient (r²) should be ≥ 0.999 for a series of standards of different concentrations.Prepare at least five standard solutions of different concentrations (e.g., 50-150% of the target concentration) and inject each in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
Accuracy The recovery of the analyte should be within 98.0-102.0% for the assay.Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percent recovery.
Precision Repeatability: The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 1.0%. Intermediate Precision: The RSD between two different analysts on two different days should be ≤ 2.0%.For repeatability, inject the same standard solution six times. For intermediate precision, have a second analyst repeat the analysis on a different day using a different instrument if possible.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD is typically determined as a signal-to-noise ratio of 3:1. LOQ is typically a signal-to-noise ratio of 10:1.Determine the concentration of the analyte that gives the required signal-to-noise ratio.
Robustness The method should remain unaffected by small, deliberate variations in method parameters. The RSD of the results should be within acceptable limits.Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Logical Relationship for Method Validation

cluster_validation Key Validation Parameters Method Development Method Development Method Validation Method Validation Method Development->Method Validation is followed by Reliable Analytical Results Reliable Analytical Results Method Validation->Reliable Analytical Results ensures Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD & LOQ Method Validation->LOD_LOQ Robustness Robustness Method Validation->Robustness

Caption: The logical flow from method development to reliable results through validation.

Conclusion

The selection of an appropriate reference standard is a critical decision in the analytical workflow for Diethyl pyrimidine-4,5-dicarboxylate. While a high-purity certified reference material represents a greater initial investment, the comprehensive characterization and traceability it provides are invaluable for ensuring data integrity, meeting regulatory expectations, and accelerating drug development timelines. The detailed HPLC-UV and GC-MS protocols provided in this guide offer robust starting points for the analysis of this important pharmaceutical intermediate. Furthermore, the implementation of a thorough method validation plan is essential to demonstrate that the chosen analytical method is fit for its intended purpose, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • Sample Preparation Guidelines for GC-MS.
  • TR3254 008 0820 K001. (2020, August 7).
  • Certificate of Analysis - Thermo Fisher Scientific.
  • Certificate of Analysis | Agilent.
  • Certificate of Analysis - rci labscan limited (en). (2021, February 9).
  • Certificate of Analysis - MedchemExpress.com.
  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2023, January 30). Indian Journal of Pharmaceutical Education and Research.
  • Crystal structure, conformation and vibrational characteristics of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) – A new pharmaceutical cure. (2016, September 1). Arabian Journal of Chemistry.
  • Synthesis-Characterization-and-biological-evaluation-of-Pyrimidine-Derivatives.pdf. JIDPTS.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Pyrimidine-4,5-dicarboxylic acid diethyl ester proper disposal procedures

Proper Disposal Procedures: Pyrimidine-4,5-dicarboxylic acid diethyl ester [1] Core Directive: Strategic Waste Management Objective: To execute the safe, compliant, and environmentally responsible disposal of Pyrimidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures: Pyrimidine-4,5-dicarboxylic acid diethyl ester [1]

Core Directive: Strategic Waste Management

Objective: To execute the safe, compliant, and environmentally responsible disposal of Pyrimidine-4,5-dicarboxylic acid diethyl ester (CAS: 36978-53-7*). Note: The user-provided CAS (21907-69-9) yields no standard registry results.[1] This guide strictly follows the chemical structure for Diethyl pyrimidine-4,5-dicarboxylate .

The "Why" Behind the Protocol: Disposal of heterocyclic esters is not merely about compliance; it is about preventing the formation of toxic hydrolysis byproducts in municipal water systems.[1] Pyrimidine derivatives are nitrogen-rich heterocycles.[1][2] Improper disposal (e.g., drain pouring) releases these compounds into aquatic environments where they can exhibit ecotoxicity or serve as precursors for unregulated disinfection byproducts.[1]

Operational Standard:

  • Primary Path: High-Temperature Incineration (with NOx scrubbing).[1]

  • Prohibited Path: Sanitary Sewer/Drain Disposal.[1]

  • Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).[1]

Hazard Identification & Self-Validation

Before initiating disposal, validate the material's state and hazards. This ensures the chosen waste stream is compatible.[1]

Parameter Characteristic Validation Method
Physical State Viscous Liquid or Low-Melting SolidVisual Inspection.[1] If solid, ensure no dust generation.
Chemical Class Organic Ester / Nitrogen HeterocycleCheck label.[1][2][3][4] Structure contains -COOEt groups and Pyrimidine ring.[1]
Combustibility Likely Combustible (Flash Point > 100°C)Self-Validating Step: Does the material smell of ethanol?[1] (Indicates hydrolysis).[1] Keep away from open flames.
Reactivity Hydrolyzes in strong acid/baseSelf-Validating Step: Check pH of aqueous waste mixtures.[1] If pH < 4 or > 10, hydrolysis to Pyrimidine-4,5-dicarboxylic acid may occur.[1]
Toxicity Irritant (Skin/Eye/Respiratory)Review SDS Section 2 (H315, H319, H335).[1] Wear Nitrile gloves.[1]

Pre-Disposal Handling & Segregation

Causality: Segregation prevents "unknown" chemical reactions in the waste drum.[1] Esters can react with strong oxidizers to form unstable peroxides or with strong bases to generate heat (exothermic hydrolysis).[1]

Protocol:

  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers.[1] Avoid metal containers if the waste is acidic due to partial hydrolysis.[1]

  • Labeling: Mark clearly as "Hazardous Waste - Organic Ester - Pyrimidine Derivative" .

  • Segregation Rule:

    • KEEP SEPARATE FROM: Concentrated Nitric Acid, Peroxides, Strong Bases (NaOH/KOH).[1]

    • COMPATIBLE WITH: Other non-halogenated organic solvents (Acetone, Ethanol, Ethyl Acetate).[1][5]

Visualizing the Waste Decision Tree

WasteSegregation cluster_disposal Final Disposal Method Start Waste: Pyrimidine-4,5-dicarboxylic acid diethyl ester StateCheck Is it Pure or Mixed? Start->StateCheck Pure Pure Substance StateCheck->Pure Pure Mixed Mixed with Solvents StateCheck->Mixed Mixture StreamA Stream A: Non-Halogenated Organic Waste Pure->StreamA Solid/Liquid HaloCheck Contains Halogens? (DCM, Chloroform) Mixed->HaloCheck HaloCheck->StreamA No StreamB Stream B: Halogenated Organic Waste HaloCheck->StreamB Yes Incineration High-Temp Incineration (>1000°C) StreamA->Incineration StreamB->Incineration

Caption: Decision tree for segregating Pyrimidine-4,5-dicarboxylic acid diethyl ester into the correct laboratory waste stream.

Disposal Workflow: Bench to Incinerator

Step-by-Step Methodology:

A. Small Scale (Lab Bench < 100g)

  • Consolidation: Transfer the ester into the "Non-Halogenated Organic Waste" carboy.

  • Rinsing: Triple rinse the original container with a compatible solvent (e.g., Ethanol or Acetone).[1]

  • Rinsate Disposal: Pour the rinsate into the SAME organic waste container. Do NOT pour rinsate down the sink.[1]

  • Empty Container: Deface the label on the empty bottle and dispose of it as "Rigid Plastic/Glass Waste" (uncapped).

B. Large Scale / Expired Stock (> 100g)

  • Inventory: Do not bulk mix. Keep in original container if possible.

  • Overpacking: Place the original container into a larger sealable bucket (Overpack) with vermiculite or absorbent pads to cushion and absorb potential leaks.[1]

  • Manifesting: List specifically as "Diethyl pyrimidine-4,5-dicarboxylate" on the waste manifest to alert the disposal facility of the nitrogen content (requires proper NOx scrubbing during incineration).[1]

C. Spill Cleanup (Immediate Action)

  • Evacuate & Ventilate: If a large spill, clear the area. Vapors may be irritating.[1]

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).[1] Do not use sawdust (combustible).[1]

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Label: "Debris from Pyrimidine Ester Spill - Flammable/Irritant".

Visualizing the Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles Assess->PPE Absorb Absorb with Vermiculite/Sand PPE->Absorb Collect Collect in Sealed Jar Absorb->Collect Label Label as Hazardous Waste Collect->Label

Caption: Immediate response workflow for spillage of Pyrimidine-4,5-dicarboxylic acid diethyl ester.

Regulatory Compliance & Technical Notes

RCRA Classification (USA):

  • Listing: This specific chemical is likely not P-listed or U-listed (unless specified by state regulations).[1]

  • Characteristic: It typically falls under D001 (Ignitable) if the flash point is < 60°C (unlikely for this ester, but possible in solvent solution) or simply Non-RCRA Regulated Hazardous Waste if pure.[1]

  • Best Practice: Always manage as Hazardous Chemical Waste regardless of RCRA exemption status due to aquatic toxicity potential.[1]

Chemical Treatment (Advanced):

  • Hydrolysis:[1] While it is chemically possible to hydrolyze the ester using NaOH to form the water-soluble dicarboxylate salt, this is NOT recommended for disposal.[1] It adds unnecessary steps, generates heat, and the resulting pyrimidine acid still requires chemical waste disposal. Incineration is the superior method. [1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (n.d.).[1][3][4][6][7] Pyrimidine-4,5-dicarboxylic acid diethyl ester (Compound). National Library of Medicine.[1][3]

  • U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Pyrimidine Derivatives (General Class).

Sources

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